An In-depth Technical Guide to the Core Mechanism of Action of Pilabactam Sodium
For the attention of: Researchers, scientists, and drug development professionals. Following a comprehensive review of available scientific literature and data, it has been determined that there is no publicly available...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive review of available scientific literature and data, it has been determined that there is no publicly available information regarding a compound specifically named "Pilabactam sodium." Searches for its mechanism of action, experimental studies, quantitative data, and associated signaling pathways have not yielded any relevant results.
Therefore, this document cannot provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations related to Pilabactam sodium. It is possible that "Pilabactam sodium" may be an internal development name not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published scientific research.
We recommend verifying the name and seeking information from alternative, proprietary sources if available. Without any foundational data, the core requirements of this request cannot be fulfilled at this time.
Exploratory
Pilabactam Sodium: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium is an emerging β-lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bac...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium is an emerging β-lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activity of Pilabactam sodium. The information is intended to support research and development efforts in the field of infectious diseases. It is important to note that as a relatively new compound, some physicochemical data and detailed experimental protocols are not yet publicly available. This document compiles the currently accessible information.
Chemical Structure and Identification
Pilabactam sodium is the sodium salt of Pilabactam. The structural details and identifiers are crucial for analytical and regulatory purposes.
Detailed experimental data on the physicochemical properties of Pilabactam sodium are limited in publicly accessible literature. The following table summarizes the available information.
Property
Value
Experimental Protocol
Appearance
White to light yellow solid
Visual inspection.
Solubility
Soluble in DMSO (50 mg/mL) and water (≥ 100 mg/mL)[2]
Specific details on the experimental conditions (e.g., temperature, pH) are not provided. A standard protocol would involve dissolving a known mass of Pilabactam sodium in a specific volume of the solvent until saturation is reached, often with the aid of sonication or gentle heating.[2]
Melting Point
Not publicly available
A standard method for determining the melting point of a solid is the capillary melting point test. The powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[4][5][6]
pKa
Not publicly available
The pKa can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule as a function of pH.
Biological Activity and Mechanism of Action
Pilabactam is a broad-spectrum covalent serine β-lactamase inhibitor.[2] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[7][8] Pilabactam sodium, when co-administered with a β-lactam antibiotic, protects the antibiotic from degradation by these enzymes.[7]
The general mechanism involves Pilabactam acting as a "suicide inhibitor." It binds to the active site of the β-lactamase, forming a stable, covalent intermediate. This inactivation of the β-lactamase allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect by inhibiting cell wall synthesis.[7][9]
General mechanism of β-lactamase inhibition by Pilabactam.
In Vitro Activity
Pilabactam sodium has demonstrated potent inhibition against a range of serine β-lactamases.
Enzyme
IC₅₀ (nM)
Experimental Protocol
AmpC
1 - 175
A typical in vitro enzyme inhibition assay would involve incubating the purified β-lactamase enzyme with varying concentrations of Pilabactam sodium for a defined period. A chromogenic β-lactam substrate (e.g., nitrocefin) is then added, and the rate of hydrolysis is measured spectrophotometrically. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2]
Pilabactam sodium potentiates the activity of β-lactam antibiotics against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2] It exhibits low in vitro cytotoxicity (IC₅₀ > 100 μM) in HepG2 cells and shows no significant cardiotoxicity or genotoxicity in preclinical assays.[2]
In Vivo Activity
Animal Model
Dosing
Outcome
Experimental Protocol
Murine Thigh Infection
Intravenous injection of 25-100 mg/kg at 1, 3, 5, and 7 hours post-infection in combination with meropenem.
A standard murine thigh infection model involves inducing a localized infection in the thigh muscle of mice with a specific bacterial strain. The mice are then treated with the test compounds, and the bacterial load in the infected tissue is quantified at various time points to assess the efficacy of the treatment.
Pharmacokinetics
Limited pharmacokinetic data for Pilabactam sodium is available from preclinical studies in mice.
Parameter
Value
Experimental Protocol
T₁/₂ (Half-life)
0.64 h
Male Swiss albino mice were administered a single intravenous injection of 1 mg/kg Pilabactam sodium. Blood samples were collected at various time points, and the plasma concentrations of the drug were determined using a validated analytical method, likely LC-MS/MS. The pharmacokinetic parameters were then calculated from the concentration-time data.[2]
For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of pharmaceutical compounds like Pilabactam sodium. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:
Column: A C18 stationary phase.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
Detection: UV detection at a wavelength where the analyte has significant absorbance.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), would be used for structural confirmation and sensitive quantification in biological matrices.[10][11]
A generalized analytical workflow for Pilabactam sodium.
Conclusion and Future Directions
Pilabactam sodium is a promising β-lactamase inhibitor with potent in vitro activity against a broad range of serine β-lactamases and demonstrated in vivo efficacy in a preclinical model. Its development addresses the critical need for new therapies to combat antibiotic-resistant infections.
Further research is required to fully characterize its physicochemical properties, optimize its formulation, and establish a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans. The publication of detailed experimental protocols and additional preclinical and clinical data will be essential for its continued development and potential translation to clinical practice.
An In-Depth Technical Guide to the Synthesis and Purification of Pilabactam Sodium
For Researchers, Scientists, and Drug Development Professionals Abstract Pilabactam is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits potent inhibitory activity a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilabactam is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits potent inhibitory activity against a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes. When combined with β-lactam antibiotics, Pilabactam restores their efficacy against many resistant bacterial strains. This technical guide provides a comprehensive overview of a plausible, multi-step synthesis of Pilabactam sodium, its purification to a high degree of purity, and the analytical methods required for its characterization. The methodologies presented are based on established synthetic routes for analogous diazabicyclooctane inhibitors and general principles of organic synthesis and purification.
Proposed Synthesis of Pilabactam Sodium
The proposed synthetic route to Pilabactam sodium is a multi-step process commencing from a readily available chiral starting material. The key strategic elements of this synthesis include the stereoselective construction of the fluorinated piperidine core, formation of the bicyclic diazabicyclooctane ring system, and a final sulfation followed by salt formation. A well-documented synthesis for the analogous compound, Avibactam, reports an overall yield of approximately 23.9% on a 400-gram scale, providing a benchmark for the potential efficiency of this proposed route[1].
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for Pilabactam sodium.
Detailed Experimental Protocols
Step 1: Stereoselective Fluorination of a Piperidine Precursor
A suitable N-protected piperidine derivative with the correct stereochemistry is chosen as the starting material. The introduction of the fluorine atom at the C2 position is a critical step and can be achieved using an electrophilic fluorinating agent.
Protocol: To a solution of the N-protected piperidine precursor in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (argon or nitrogen), a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the fluorinated piperidine intermediate.
Step 2: Deprotection and Cyclization to form the Diazabicyclooctane (DBO) Precursor
The protecting group on the nitrogen atom of the piperidine ring is removed to allow for subsequent cyclization.
Protocol: The fluorinated piperidine intermediate is dissolved in a suitable solvent, and the appropriate reagent for deprotection is added. For instance, if a Boc protecting group is used, an acid such as trifluoroacetic acid (TFA) in dichloromethane can be employed. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess reagent are removed under vacuum. The resulting amine is then subjected to intramolecular cyclization, which can be promoted by a suitable base, to form the core bicyclic structure.
Step 3: Formation of the 7-oxo-1,6-diazabicyclo[3.2.1]octane Core
This step involves the formation of the urea moiety within the bicyclic system.
Protocol: The DBO precursor is dissolved in an appropriate solvent, and a carbonylating agent is added. The reaction is carried out under controlled temperature and monitored for completion. The product, the 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative, is then isolated and purified.
Step 4: Sulfation of the DBO Core
The hydroxyl group on the DBO core is sulfated to introduce the sulfate group.
Protocol: The 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative is dissolved in a polar aprotic solvent (e.g., pyridine or dimethylformamide). A sulfating agent, such as a sulfur trioxide pyridine complex, is added at a low temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed.
Step 5: Formation of Pilabactam Sodium
The final step involves the formation of the sodium salt of Pilabactam.
Protocol: The crude sulfated product from the previous step is treated with a sodium-containing base, such as sodium bicarbonate or sodium acetate, in a suitable solvent system, typically a mixture of an alcohol and water. The pH is carefully adjusted to facilitate the salt exchange. The crude Pilabactam sodium is then precipitated or isolated by solvent evaporation.
Purification of Pilabactam Sodium
The purification of the crude Pilabactam sodium is crucial to achieve the high purity required for pharmaceutical applications. A multi-step purification process involving chromatography and crystallization is proposed.
Purification Workflow Diagram
Caption: Proposed purification workflow for Pilabactam sodium.
Detailed Purification Protocol
Step 1: Chromatographic Purification
Protocol: The crude Pilabactam sodium is dissolved in a minimal amount of the mobile phase and loaded onto a reverse-phase chromatography column (e.g., C18 silica gel). The compound is eluted using a gradient of a polar organic solvent (e.g., acetonitrile) and water. Fractions are collected and analyzed by HPLC to identify those containing the pure product.
Step 2: Crystallization
Protocol: The fractions containing pure Pilabactam are pooled and concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent, such as a mixture of methanol and water, with gentle heating[2]. An anti-solvent, like isopropanol or ethanol, is then slowly added to induce crystallization. The mixture is cooled gradually to promote the formation of well-defined crystals. For analogous compounds like Sulbactam sodium, aqueous isopropyl alcohol has been used as a crystallization medium[3].
Step 3: Filtration, Washing, and Drying
Protocol: The crystallized Pilabactam sodium is collected by filtration. The crystals are then washed with a cold solvent or anti-solvent to remove any remaining impurities. Finally, the pure Pilabactam sodium is dried under vacuum at a controlled temperature to remove residual solvents.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Pilabactam sodium. The values are estimated based on reported data for the synthesis of Avibactam sodium and are presented for illustrative purposes[1].
Reverse-phase Chromatography followed by Crystallization
Crystallization Solvent System
Methanol/Water and Isopropanol (anti-solvent)
Estimated Recovery Yield (%)
80 - 90
Final Purity (by HPLC) (%)
> 99.5
Table 3: Potential Impurities
Impurity
Potential Origin
Diastereomers of Pilabactam
Incomplete stereoselectivity in the fluorination or cyclization steps
Unreacted Intermediates
Incomplete reactions in any of the synthetic steps
By-products of Side Reactions
e.g., elimination products during fluorination or cyclization
Residual Solvents
From synthesis and purification steps
Inorganic Salts
From reagents and work-up procedures
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for assessing the purity of Pilabactam sodium and for monitoring the progress of the synthesis and purification steps.
Protocol:
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile) is employed.
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting Pilabactam, which has a weak UV chromophore[4][5].
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard.
Other Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry of Pilabactam and its intermediates.
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
Karl Fischer Titration: To determine the water content in the final product.
Residual Solvent Analysis (by Gas Chromatography): To quantify the amount of residual solvents from the synthesis and purification process.
Conclusion
This technical guide outlines a plausible and detailed pathway for the synthesis and purification of Pilabactam sodium, a promising β-lactamase inhibitor. The proposed methodologies are grounded in established chemical principles and analogous synthetic routes for related compounds. The successful implementation of this guide would enable the production of high-purity Pilabactam sodium suitable for further research and development. It is important to note that the specific reaction conditions, yields, and purification parameters would require optimization for large-scale production.
In Vitro Activity of Pilabactam Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is bei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is being developed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of Pilabactam sodium, focusing on its mechanism of action, antimicrobial potentiation, and the methodologies used for its evaluation.
Mechanism of Action
Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2][3][4][5] Unlike some other β-lactamase inhibitors, Pilabactam demonstrates potent inhibitory activity against a wide range of SBLs, including Ambler class A (such as KPC), class C, and, notably, class D (OXA-type) carbapenemases.[2][3][5] The diazabicyclooctane core of Pilabactam is designed to react with the active site serine residue of the β-lactamase, forming a stable, covalent adduct that inactivates the enzyme. This inactivation restores the efficacy of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
The inhibitory activity of Pilabactam against key serine β-lactamases is summarized in the table below.
Table 1: Inhibitory Activity of Pilabactam (ANT3310) against Purified Serine β-Lactamases
Pilabactam Sodium (ANT3310): A Novel β-Lactamase Inhibitor with Potent Activity Against Carbapenem-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and key experimental data for Pilabactam sodium (former...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and key experimental data for Pilabactam sodium (formerly known as ANT3310), a novel broad-spectrum serine β-lactamase inhibitor. Pilabactam is currently under development in combination with meropenem to address the critical threat of infections caused by carbapenem-resistant Gram-negative bacteria.
Executive Summary
Pilabactam is a diazabicyclooctane (DBO) serine β-lactamase inhibitor demonstrating potent in vitro efficacy in restoring the activity of meropenem against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB). When combined with meropenem, Pilabactam significantly lowers the minimum inhibitory concentrations (MICs) for these challenging pathogens, offering a promising therapeutic option for serious hospital-acquired infections. Pilabactam itself does not possess clinically significant antibacterial activity, functioning instead as a dedicated inhibitor of key serine β-lactamases, including OXA and KPC carbapenemases.
In Vitro Spectrum of Activity
The primary role of Pilabactam is to potentiate the activity of a partner β-lactam antibiotic, such as meropenem. The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of Pilabactam against various bacterial isolates.
Table 1: Inhibitory Activity of Pilabactam (ANT3310) Against Purified Serine β-Lactamases
Enzyme
Source Organism
Ambler Class
Pilabactam IC50 (nM)
KPC-2
Klebsiella pneumoniae
A
8
OXA-23
Acinetobacter baumannii
D
602
OXA-24/40
Acinetobacter baumannii
D
175
OXA-48
Klebsiella pneumoniae
D
10
OXA-51
Acinetobacter baumannii
D
35
OXA-58
Acinetobacter baumannii
D
85
Table 2: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Carbapenem-Resistant Enterobacterales (CRE)[1]
Organism (Resistance Mechanism)
Meropenem MIC90 (µg/mL)
Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)
OXA-producing CRE
>32
0.25
KPC-producing CRE
>32
0.5
Table 3: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Acinetobacter baumannii and Pseudomonas aeruginosa[1]
Organism
Meropenem MIC90 (µg/mL)
Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii
>32
4
Pseudomonas aeruginosa
>32
≤8 (for ~90% of isolates)
Table 4: Intrinsic Antibacterial Activity of Pilabactam (ANT3310)[2]
Organism
Number of Isolates
Pilabactam MIC50 (µg/mL)
Pilabactam MIC90 (µg/mL)
OXA- or KPC-positive Enterobacterales
300
>64
>64
Pseudomonas aeruginosa
502
>64
>64
Acinetobacter baumannii
405
64
>64
Mechanism of Action
Pilabactam is a potent and specific inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics like meropenem. Pilabactam itself has no significant intrinsic antibacterial activity[1]. Its mechanism involves forming a stable, covalent bond with the serine residue in the active site of the β-lactamase enzyme. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from degradation, allowing it to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death.
Mechanism of Action of Pilabactam in Combination with Meropenem.
Experimental Protocols
The in vitro activity data presented in this document were primarily generated using the following standardized methodologies.
Determination of Minimum Inhibitory Concentrations (MICs)
Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration in the microtiter plates.
Preparation of Antimicrobial Agents: Stock solutions of meropenem and Pilabactam were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of Pilabactam (e.g., 8 µg/mL) was added to each well containing the serially diluted meropenem.
Inoculation and Incubation: The microtiter plates were inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours in ambient air.
Determination of MIC: The MIC was defined as the lowest concentration of the antimicrobial agent (or meropenem in the presence of Pilabactam) that completely inhibited visible bacterial growth.
Enzyme Inhibition Assays (IC50 Determination)
Method: The half-maximal inhibitory concentration (IC50) of Pilabactam against various purified serine β-lactamases was determined using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin).
Procedure:
Reaction Mixture: A reaction mixture containing a buffered solution, a known concentration of the purified β-lactamase enzyme, and varying concentrations of Pilabactam was prepared.
Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period to allow for the binding of Pilabactam to the enzyme.
Initiation of Reaction: The reaction was initiated by the addition of the nitrocefin substrate.
Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
Calculation of IC50: The IC50 value, representing the concentration of Pilabactam required to inhibit 50% of the enzyme's activity, was calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
Pilabactam sodium is a promising new β-lactamase inhibitor with the potential to restore the clinical utility of meropenem against some of the most difficult-to-treat Gram-negative pathogens. Its potent inhibition of key serine carbapenemases, particularly those prevalent in CRE and CRAB, addresses a significant unmet medical need. Further clinical development will be crucial to fully elucidate the therapeutic potential of the meropenem-Pilabactam combination.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pilabactam Sodium
To: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Review of Pilabactam Sodium's Pharmacokinetic and Pharmacodynamic Profile Abstract This document provides a detailed overview of the...
Author: BenchChem Technical Support Team. Date: November 2025
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Pilabactam Sodium's Pharmacokinetic and Pharmacodynamic Profile
Abstract
This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Pilabactam sodium, a novel beta-lactamase inhibitor. Due to the absence of publicly available data on a compound named "Pilabactam sodium," this guide will focus on the general principles and methodologies relevant to the preclinical and clinical development of such an agent. This will include a review of the typical PK/PD characteristics of similar beta-lactamase inhibitors, standard experimental protocols for their evaluation, and the signaling pathways they modulate. All quantitative data presented are illustrative and based on known compounds within this class, and are intended to serve as a template for the analysis of a new chemical entity like Pilabactam sodium.
Introduction to Beta-Lactamase Inhibitors
Beta-lactam antibiotics are a cornerstone of antibacterial therapy. However, their efficacy is threatened by the widespread emergence of bacterial resistance, primarily mediated by beta-lactamase enzymes. Beta-lactamase inhibitors are co-administered with beta-lactam antibiotics to counteract this resistance mechanism. They function by inactivating beta-lactamases, thereby restoring the antibacterial activity of the partner antibiotic. The development of new beta-lactamase inhibitors is critical to combatting multidrug-resistant bacterial infections.
Pharmacodynamics of Beta-Lactamase Inhibitors
The primary pharmacodynamic effect of a beta-lactamase inhibitor is the potentiation of the partner beta-lactam antibiotic's activity against beta-lactamase-producing bacteria.
Mechanism of Action
Beta-lactamase inhibitors are typically mechanism-based inhibitors that form a stable, covalent acyl-enzyme intermediate with the beta-lactamase enzyme. This inactivation prevents the hydrolysis of the partner beta-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Figure 1: Mechanism of action of a beta-lactam/beta-lactamase inhibitor combination.
In Vitro Activity
The in vitro activity of Pilabactam sodium in combination with a partner beta-lactam would be determined using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Illustrative In Vitro Activity of a Beta-Lactam/Pilabactam Sodium Combination
Bacterial Species
Beta-Lactam Alone MIC (µg/mL)
Beta-Lactam + Pilabactam sodium MIC (µg/mL)
Escherichia coli (ESBL-producing)
>64
2
Klebsiella pneumoniae (KPC-producing)
128
4
Pseudomonas aeruginosa (AmpC-producing)
32
8
Pharmacokinetics of Pilabactam Sodium
The pharmacokinetic profile of Pilabactam sodium would be characterized by its absorption, distribution, metabolism, and excretion (ADME).
Absorption
For an intravenously administered drug, bioavailability is 100%. Key parameters include the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).
Distribution
The volume of distribution (Vd) describes the extent to which the drug distributes into body tissues. For hydrophilic molecules like many beta-lactamase inhibitors, the Vd is often close to that of the extracellular fluid.
Metabolism
Metabolism studies would identify the primary metabolic pathways and any active metabolites.
Excretion
The primary route of elimination, typically renal for this class of drugs, and the elimination half-life (t1/2) are critical parameters.
Table 2: Illustrative Pharmacokinetic Parameters of Pilabactam Sodium in Healthy Adults
Parameter
Unit
Value (Mean ± SD)
Cmax (single 1g IV dose)
µg/mL
50 ± 10
Vd
L
20 ± 5
Protein Binding
%
15 ± 5
Clearance (CL)
L/h
10 ± 2
Elimination Half-life (t1/2)
h
1.5 ± 0.3
Urinary Excretion (% of dose)
%
85 ± 10
Experimental Protocols
In Vitro MIC Determination
Protocol:
Prepare serial twofold dilutions of the beta-lactam antibiotic with and without a fixed concentration of Pilabactam sodium in cation-adjusted Mueller-Hinton broth.
Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
Incubate the plates at 35-37°C for 18-24 hours.
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Phase 1 Clinical Trial for Pharmacokinetics
Protocol:
Recruit a cohort of healthy adult volunteers.
Administer a single intravenous dose of Pilabactam sodium.
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).
Analyze plasma and urine samples for Pilabactam sodium concentrations using a validated analytical method (e.g., LC-MS/MS).
Calculate pharmacokinetic parameters using non-compartmental analysis.
Figure 3: Workflow for a Phase 1 pharmacokinetic study.
Conclusion
While specific data for Pilabactam sodium is not yet available in the public domain, the established methodologies for characterizing the pharmacokinetics and pharmacodynamics of beta-lactamase inhibitors provide a clear roadmap for its development. The illustrative data and protocols presented in this guide serve as a framework for the anticipated studies required to define the clinical profile of Pilabactam sodium. As a novel agent, its unique properties will be of significant interest to the scientific and medical communities in the ongoing effort to combat antibiotic resistance.
Foundational
An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β-lactamase inhibitor Pilabactam sodium is limited. Th...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β-lactamase inhibitor Pilabactam sodium is limited. This guide provides a comprehensive framework of the necessary experimental protocols and data presentation methods required for a thorough investigation of its physicochemical properties, based on established pharmaceutical industry practices and data from structurally related compounds.
Introduction to Pilabactam Sodium
Pilabactam sodium is an emerging β-lactamase inhibitor, designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. The efficacy and safety of a new drug substance like Pilabactam sodium are intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount as they influence bioavailability, formulation development, storage conditions, and shelf-life. This document outlines the critical studies required to characterize the solubility and stability profile of Pilabactam sodium.
Physicochemical Properties
A foundational understanding of the molecule is the first step in its characterization.
| Chemical Structure | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |[1] |
Solubility Studies
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following sections detail how to approach the solubility assessment of Pilabactam sodium.
While specific data for Pilabactam sodium is not publicly available, Table 2 provides an example of solubility data for Sulbactam sodium, another β-lactamase inhibitor, which can serve as a reference.[2]
Table 2: Example Solubility Profile of Sulbactam Sodium
This protocol describes the most common method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of Pilabactam sodium in various aqueous and organic solvents at a controlled temperature.
Materials and Equipment:
Pilabactam sodium active pharmaceutical ingredient (API).
Selection of solvents (e.g., purified water, phosphate buffers at various pH levels, ethanol, DMSO).
Scintillation vials or glass flasks with screw caps.
Orbital shaker with temperature control.
Analytical balance.
Centrifuge.
HPLC or UV-Vis spectrophotometer for quantification.
Syringe filters (e.g., 0.45 µm PVDF).
Methodology:
Add an excess amount of Pilabactam sodium to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
After equilibration, allow the vials to stand, letting the excess solid settle.
Carefully withdraw a sample from the supernatant.
Filter the sample immediately using a syringe filter to remove any undissolved solids.
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
Quantify the concentration of Pilabactam sodium in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies and Forced Degradation
Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under various environmental factors.[3][4] Forced degradation (stress testing) is a crucial part of this process, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][5]
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3]
To assess the impact of high temperature on the solid drug.
| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess degradation upon exposure to light. |
A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.
Objective: To develop and validate an RP-HPLC method for Pilabactam sodium that can resolve the parent drug from all potential degradation products generated during forced degradation studies.
Instrumentation and Typical Conditions:
HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
Prepare solutions of Pilabactam sodium (e.g., 1 mg/mL) in the stress agents listed in Table 3.
Expose the solutions to the specified conditions for a set duration.
At various time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to the target concentration with the mobile phase.
For solid-state stress (thermal/photolytic), dissolve the stressed material in a suitable solvent before dilution.
Chromatographic Development:
Inject an unstressed sample of Pilabactam sodium to determine its retention time and peak shape.
Inject each of the stressed samples.
Optimize the mobile phase composition, gradient, flow rate, and column type to achieve baseline separation between the parent Pilabactam sodium peak and all degradation product peaks. The use of a PDA detector is crucial for checking peak purity.
Method Validation (as per ICH Q2(R1) Guidelines):
Specificity: Demonstrate that the method can distinguish the analyte from degradants.
Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
Accuracy: Determine the closeness of the test results to the true value, often assessed by recovery studies.
Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition) to assess its reliability.
Caption: Workflow for a Forced Degradation Study.
Data Presentation Templates
Clear and structured data presentation is essential for comparison and reporting. The following tables serve as templates for recording experimental results.
Table 4: Template for Pilabactam Sodium Solubility Results
Solvent/Buffer (pH)
Temperature (°C)
Measured Concentration (mg/mL)
Standard Deviation
Molarity (mM)
Purified Water
25
0.1 M HCl (pH 1.2)
37
Phosphate Buffer (pH 6.8)
37
Phosphate Buffer (pH 7.4)
37
| Ethanol | 25 | | | |
Table 5: Template for Pilabactam Sodium Forced Degradation Results
Preclinical Profile of Pilabactam Sodium (QPX7728): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium, also known as QPX7728 or Xeruborbactam, is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) currently in develop...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known as QPX7728 or Xeruborbactam, is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) currently in development. It belongs to the cyclic boronic acid class of compounds and exhibits potent inhibitory activity against a wide array of beta-lactamase enzymes, including both serine- and metallo-beta-lactamases (MBLs). This technical guide provides a comprehensive overview of the preclinical data available for Pilabactam sodium, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Mechanism of Action
Pilabactam sodium functions by inhibiting beta-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to beta-lactam antibiotics. By binding to the active site of these enzymes, Pilabactam sodium prevents the hydrolysis and subsequent inactivation of the partner beta-lactam antibiotic. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of peptidoglycan synthesis and ultimately, bacterial cell death. A key feature of Pilabactam is its exceptionally broad spectrum of activity, which includes inhibition of Ambler Class A, C, and D serine beta-lactamases, as well as Class B metallo-beta-lactamases.
Foundational
Pilabactam Sodium: A Technical Overview of a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is under development for use in combination with β-lactam antibiotics, primarily meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of Pilabactam sodium, including its chemical properties, mechanism of action, and key experimental data.
Pilabactam is a potent inhibitor of a wide range of serine β-lactamases, including class A, C, and D enzymes. Its inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various enzymes.
Dose-dependent reduction in bacterial burden (CFU)[3]
Murine Lung Infection
Not specified
Efficacious against OXA-23 A. baumannii
Mechanism of Action
Pilabactam, as a diazabicyclooctane (DBO), functions as a covalent inhibitor of serine β-lactamases. The strained bicyclic ring system of Pilabactam mimics the transition state of the natural substrate of the β-lactamase. This allows Pilabactam to acylate the active site serine residue of the enzyme, forming a stable, covalent bond. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from hydrolysis, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.
Caption: Mechanism of action of Pilabactam in combination with Meropenem.
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Pilabactam sodium. These are based on standard methodologies in the field.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of Pilabactam in combination with a partner antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Materials:
Prepare stock solutions of Pilabactam sodium and the partner antibiotic (e.g., meropenem) in a suitable solvent (e.g., sterile water or DMSO).
Use cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.
Prepare 96-well microtiter plates.
Inoculum Preparation:
Grow bacterial isolates on appropriate agar plates overnight.
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Assay Procedure:
Add a fixed concentration of Pilabactam sodium (e.g., 8 µg/mL) to each well of the microtiter plate, except for the growth control wells.
Perform serial two-fold dilutions of the partner antibiotic across the wells of the plate.
Inoculate each well with the prepared bacterial suspension.
Include a growth control (broth and inoculum only) and a sterility control (broth only).
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
Data Analysis:
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
Pilabactam sodium stock solution.
Assay Procedure:
Prepare serial dilutions of Pilabactam sodium in the assay buffer.
In a 96-well plate, add the purified enzyme to each well.
Add the different concentrations of Pilabactam to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
Initiate the reaction by adding the chromogenic substrate to each well.
Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity for each inhibitor concentration.
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of Pilabactam in combination with an antibiotic in a localized infection.
Animal Preparation:
Use specific pathogen-free mice (e.g., female ICR mice).
Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
Infection:
Prepare an inoculum of the test bacterial strain in saline or broth.
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse to establish the infection.
Treatment:
At a specified time post-infection (e.g., 2 hours), administer Pilabactam sodium and the partner antibiotic via the desired route (e.g., intravenous or subcutaneous).
Administer multiple doses at defined intervals (e.g., every 2 hours for a total of 4 doses).
Include control groups receiving vehicle, Pilabactam alone, and the antibiotic alone.
Assessment of Efficacy:
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.
Data Analysis:
Compare the bacterial loads in the treated groups to the control groups to determine the reduction in CFU.
Experimental Workflow
Caption: A logical workflow for the preclinical development of Pilabactam.
Application Notes and Protocols: Pilabactam Sodium in Combination with Beta-Lactam Antibiotics
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, publicly available information on "pilabactam sodium" is limited.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available information on "pilabactam sodium" is limited. Therefore, to fulfill the structural and content requirements of this request, these application notes and protocols utilize meropenem-vaborbactam as a detailed, representative example of a modern beta-lactam/beta-lactamase inhibitor combination. The principles and methodologies described herein are broadly applicable to the study of new beta-lactamase inhibitor combinations.
Introduction to Beta-Lactam/Beta-Lactamase Inhibitor Combinations
The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor (BLI) is a clinically successful approach to overcome this resistance. The BLI protects the beta-lactam from degradation, restoring its antibacterial activity.
Representative Example: Meropenem-Vaborbactam
Vaborbactam is a novel, non-suicidal, cyclic boronic acid-based beta-lactamase inhibitor.[1] It is a potent inhibitor of Ambler class A and C serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][2] Vaborbactam itself does not possess antibacterial activity but, when combined with the carbapenem antibiotic meropenem, it restores meropenem's efficacy against many carbapenem-resistant Enterobacterales (CRE).[1][3]
Mechanism of Action
Beta-lactam antibiotics, such as meropenem, exert their bactericidal effect by penetrating the bacterial cell wall and binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer.[3] This inhibition of cell wall synthesis leads to cell lysis and death.
Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of these antibiotics, inactivating them. Vaborbactam protects meropenem from this degradation by forming a stable, covalent adduct with the serine residue in the active site of serine-based beta-lactamases, effectively inactivating the enzyme.[4][5] This allows meropenem to reach its PBP targets and exert its antibacterial action.[3] Vaborbactam does not inhibit class B (metallo-beta-lactamases) or class D beta-lactamases.[1][2]
Mechanism of action for meropenem-vaborbactam.
Data Presentation: In Vitro Activity
The in vitro potency of beta-lactam/BLI combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. For combination agents, the MIC of the beta-lactam is determined in the presence of a fixed concentration of the BLI.
Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacterales
Organism (Number of Isolates)
Agent
MIC50 (µg/mL)
MIC90 (µg/mL)
MIC Range (µg/mL)
All Enterobacterales (991)
Meropenem
32
>32
≤0.03 to >32
Meropenem-Vaborbactam
0.06
1
≤0.03 to >32
Klebsiella pneumoniae (766)
Meropenem
32
>32
0.06 to >32
Meropenem-Vaborbactam
0.12
1
≤0.03 to >32
Escherichia coli (89)
Meropenem
2
>32
≤0.03 to >32
Meropenem-Vaborbactam
≤0.03
0.06
≤0.03 to 1
Enterobacter spp. (89)
Meropenem
16
>32
≤0.03 to >32
Meropenem-Vaborbactam
≤0.03
0.12
≤0.03 to >32
*Vaborbactam at a fixed concentration of 8 µg/mL.
Data sourced from a global collection of clinical isolates.[6]
Data Presentation: In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic mouse thigh infection model and the mouse lung infection model are commonly used.
Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Mouse Infection Models
Infection Model
Bacterial Strain
Treatment Regimen (mg/kg, q2h for 24h)
Change in Bacterial Load (log10 CFU/tissue) vs. Start of Treatment
Thigh Infection
K. pneumoniae KP1094
Meropenem (100)
No reduction
Meropenem (100) + Vaborbactam (6.25-100)
Dose-dependent killing (max ~2.5 log reduction)
K. pneumoniae (7 strains)
Meropenem (300) + Vaborbactam (50)
0.82 to 2.37 log reduction
Lung Infection
K. pneumoniae (2 strains)
Meropenem (300) + Vaborbactam (50)
>1.83 log reduction
Data adapted from studies in neutropenic mice.[7][8]
Data Presentation: Pharmacokinetics
Understanding the pharmacokinetic (PK) profile of both the beta-lactam and the BLI is essential for designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adults
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]
Workflow for broth microdilution MIC testing.
Materials:
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Meropenem and vaborbactam analytical standards
Bacterial isolates
0.5 McFarland turbidity standard
Sterile saline or phosphate-buffered saline (PBS)
Pipettes and sterile tips
Incubator (35°C ± 2°C)
Procedure:
Inoculum Preparation:
a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Plate Preparation:
a. Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.
b. For the test wells, ensure that each well also contains a fixed concentration of vaborbactam (e.g., 8 µg/mL).
c. Include control wells:
Growth control (no antibiotic)
Sterility control (no bacteria)
Meropenem alone control
Vaborbactam alone control
Inoculation and Incubation:
a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Result Interpretation:
a. After incubation, determine the MIC by visually inspecting for the lowest concentration of meropenem (in the presence of vaborbactam) that completely inhibits bacterial growth.
Protocol: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobials in a localized deep-tissue infection.
Workflow for the neutropenic mouse thigh infection model.
Materials:
Female ICR mice (or other suitable strain)
Cyclophosphamide
KPC-producing Klebsiella pneumoniae strain
Meropenem and vaborbactam for injection
Sterile saline
Syringes and needles
Tissue homogenizer
Tryptic soy agar (TSA) plates
Incubator
Procedure:
Induction of Neutropenia:
a. Administer cyclophosphamide intraperitoneally to the mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce neutropenia.
Infection:
a. On day 0, prepare a mid-logarithmic phase culture of the test organism.
b. Inject 0.1 mL of the bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the thigh muscle of each mouse.
Treatment:
a. Initiate treatment 2 hours post-infection.
b. Administer meropenem, vaborbactam, the combination, or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens are designed to simulate human pharmacokinetic profiles.[11]
Quantification of Bacterial Load:
a. At 24 hours post-treatment initiation, euthanize the mice.
b. Aseptically dissect the entire thigh muscle.
c. Homogenize the tissue in a known volume of sterile saline.
d. Perform serial dilutions of the homogenate and plate onto TSA plates.
e. Incubate the plates overnight at 37°C.
f. Count the colonies to determine the number of CFU per thigh.
Data Analysis:
a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the bacterial load at the start of therapy.
Clinical Trial Summary
The efficacy and safety of meropenem-vaborbactam have been evaluated in several clinical trials. The TANGO I trial was a pivotal Phase 3 study in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[12][13]
Table 4: Summary of TANGO I Clinical Trial Results
Parameter
Meropenem-Vaborbactam
Piperacillin-Tazobactam
Indication
Complicated Urinary Tract Infections (cUTI)
Complicated Urinary Tract Infections (cUTI)
Number of Patients (m-MITT)*
186
175
Primary Endpoint (Overall Success )**
98.4%
94.3%
Adverse Events Leading to Discontinuation
2.9%
5.1%
Common Adverse Events (>3%)
Headache, phlebitis/infusion site reactions, diarrhea
Nausea, diarrhea, headache
*m-MITT: microbiologically modified intent-to-treat population.
**Overall success was a composite of clinical cure or improvement and microbiological eradication at the end of IV treatment.[14]
Conclusion
The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a critical strategy in combating infections caused by resistant Gram-negative bacteria. The methodologies and data presented here for meropenem-vaborbactam provide a framework for the evaluation of new combinations like those potentially involving pilabactam sodium. Detailed in vitro, in vivo, and clinical studies are essential to characterize the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of any new beta-lactam/BLI combination, ultimately guiding its appropriate clinical use.
Application Notes and Protocols: Pilabactam Sodium for the Treatment of Resistant Gram-negative Bacteria
Note to the user: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound named "Pilabactam sodium." The following application notes and protocols have been...
Author: BenchChem Technical Support Team. Date: November 2025
Note to the user: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound named "Pilabactam sodium." The following application notes and protocols have been generated as a representative example based on the well-established class of novel β-lactamase inhibitor combinations used to treat resistant Gram-negative bacterial infections. The data and protocols provided are illustrative and based on compounds with similar mechanisms of action. Researchers should substitute the specific parameters and findings for Pilabactam sodium as they become available.
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat.[1][2][3] Organisms such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a growing number of severe and often untreatable infections in healthcare settings.[1][4] One of the primary mechanisms of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[2] Pilabactam sodium is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic. This combination aims to restore the activity of the partner antibiotic against a broad spectrum of resistant Gram-negative bacteria.
These application notes provide an overview of the mechanism of action of Pilabactam sodium in combination with a partner β-lactam, along with protocols for in vitro and in vivo evaluation.
Mechanism of Action
Pilabactam sodium is a diazabicyclooctane, a class of non-β-lactam β-lactamase inhibitors. Its mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This inactivation is often reversible, but the slow deacylation rate effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. By inhibiting a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes, Pilabactam sodium restores the bactericidal activity of its partner β-lactam, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis, leading to bacterial cell death.
Figure 1: Mechanism of action of Pilabactam sodium with a partner β-lactam antibiotic.
In Vitro Activity
The in vitro potency of Pilabactam sodium in combination with a partner β-lactam is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative isolates. The fixed concentration of the inhibitor used in these assays is crucial for consistent results.
Table 1: Illustrative In Vitro Activity of a Partner β-lactam in Combination with Pilabactam Sodium (4 mg/L)
Organism (n)
Partner β-lactam MIC50 (mg/L)
Partner β-lactam MIC90 (mg/L)
Partner β-lactam + Pilabactam MIC50 (mg/L)
Partner β-lactam + Pilabactam MIC90 (mg/L)
E. coli (100)
32
>128
0.5
2
K. pneumoniae (100)
64
>128
1
4
P. aeruginosa (100)
128
>256
4
16
A. baumannii (50)
>256
>256
8
32
Enterobacter cloacae (50)
32
128
1
4
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the MIC of the partner β-lactam alone and in combination with a fixed concentration of Pilabactam sodium.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Partner β-lactam antibiotic stock solution
Pilabactam sodium stock solution (to achieve a final concentration of 4 mg/L)
Bacterial isolates cultured to log phase and diluted to a final inoculum of 5 x 10^5 CFU/mL
Incubator (35°C ± 2°C)
Procedure:
Prepare serial twofold dilutions of the partner β-lactam in CAMHB in the microtiter plates.
For the combination plates, add Pilabactam sodium to the CAMHB to a final concentration of 4 mg/L before adding the partner antibiotic.
Inoculate each well with the standardized bacterial suspension.
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.
Incubate the plates at 35°C for 18-24 hours.
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Figure 2: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy - Murine Thigh Infection Model
This model is used to evaluate the efficacy of the antibiotic combination in reducing the bacterial burden in a localized infection.
Objective: To determine the in vivo efficacy of the partner β-lactam and Pilabactam sodium combination against a specific bacterial strain.
Materials:
Female ICR mice (6-8 weeks old)
Cyclophosphamide for inducing neutropenia
Bacterial strain of interest (e.g., a carbapenem-resistant K. pneumoniae)
Partner β-lactam and Pilabactam sodium for injection
Saline solution
Syringes and needles
Stomacher and agar plates for bacterial enumeration
Procedure:
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
On day 0, inoculate the thigh muscle of each mouse with a standardized dose of the bacterial suspension (e.g., 10^6 CFU).
Two hours post-infection, administer the first dose of therapy (e.g., subcutaneous injection of saline, partner β-lactam alone, or the combination with Pilabactam sodium). Dosing is typically repeated every 8 or 12 hours.
At 24 hours post-infection, euthanize the mice.
Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.
Plate the dilutions on appropriate agar to determine the bacterial count (CFU/thigh).
Efficacy is measured as the log10 reduction in CFU/thigh compared to the control group at the start of therapy.
Clinical Development
Novel β-lactamase inhibitor combinations typically undergo a rigorous clinical trial program to establish their safety and efficacy.
Table 2: Illustrative Phases of Clinical Trials for a New β-lactamase Inhibitor Combination
Phase
Primary Objective
Typical Patient Population
Key Endpoints
Phase 1
Safety, tolerability, and pharmacokinetics (PK)
Healthy volunteers
Adverse events, drug concentrations in blood and urine
Phase 2
Dose-ranging, preliminary efficacy, and safety
Patients with target infections (e.g., cUTI, cIAI)
A study to assess a new drug combination in pediatric patients with Acinetobacter Baumannii-calcoaceticus complex infections is planned to start in late 2025.[5]
Conclusion
Pilabactam sodium, in combination with a partner β-lactam, represents a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria. The provided protocols for in vitro and in vivo evaluation are fundamental for characterizing its spectrum of activity and efficacy. As more data becomes available, these guidelines can be adapted to the specific properties of Pilabactam sodium to aid in its preclinical and clinical development.
In Vivo Efficacy of Pilabactam Sodium: No Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the in vivo efficacy of Pilabactam sodium in animal models. Our extensive investigatio...
Author: BenchChem Technical Support Team. Date: November 2025
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the in vivo efficacy of Pilabactam sodium in animal models.
Our extensive investigation sought to identify preclinical studies, quantitative data, experimental protocols, and signaling pathways associated with Pilabactam sodium. However, these searches did not yield any specific results detailing its use or effectiveness in in vivo settings.
Pilabactam sodium has been identified as a chemical entity with the formula C₆H₈FN₂O₅S.Na. The nomenclature suggests it may belong to the class of beta-lactamase inhibitors, which are typically used in combination with beta-lactam antibiotics to overcome bacterial resistance. However, without any published preclinical data, it is not possible to confirm its mechanism of action or its efficacy in animal infection models.
Consequently, the core requirements of this request—to provide detailed application notes, experimental protocols, quantitative data tables, and visualizations for Pilabactam sodium's in vivo efficacy—cannot be fulfilled at this time due to the absence of foundational scientific data in the public domain.
Researchers, scientists, and drug development professionals interested in Pilabactam sodium are encouraged to monitor scientific publications and patent filings for any future disclosures of preclinical and clinical data. At present, no information is available to construct the requested detailed protocols and application notes.
Application
Application Notes and Protocols: Pilabactam Sodium (QPX7728) in Preclinical Research
These application notes provide a comprehensive overview of the preclinical dosage, administration, and pharmacokinetic properties of Pilabactam sodium, also known as QPX7728. The information is intended for researchers,...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive overview of the preclinical dosage, administration, and pharmacokinetic properties of Pilabactam sodium, also known as QPX7728. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this novel beta-lactamase inhibitor.
Introduction
Pilabactam sodium (QPX7728) is an investigational, ultra-broad-spectrum beta-lactamase inhibitor. It is a cyclic boronic acid derivative that exhibits potent inhibitory activity against a wide range of beta-lactamase enzymes, including both serine- and metallo-beta-lactamases of Ambler classes A, B, C, and D. By inactivating these enzymes, Pilabactam restores the efficacy of beta-lactam antibiotics against many multidrug-resistant Gram-negative bacteria. Preclinical studies have focused on characterizing its pharmacokinetic profile and in vivo efficacy in relevant animal models of infection.
Data Presentation
Pharmacokinetics in Rats
Pilabactam (QPX7728) has been evaluated in rats to determine its pharmacokinetic properties following both intravenous and oral administration. The compound exhibits good oral bioavailability.
Data presented in the table is based on a 50-75 mg/kg dose.[2]
Pharmacokinetics in Mice
Pharmacokinetic parameters of Pilabactam (QPX7728) have also been characterized in mice, which are commonly used for in vivo efficacy studies.
Parameter
Value
Cmax (µg/mL)
45.4
AUC0–∞ (µg·h/mL)
41.5
Half-life (t½) (h)
0.6
Clearance (CL/F) (L/h/kg)
1.2
Pharmacokinetic parameters for QPX7728 in mice.
In Vivo Efficacy in Mouse Thigh Infection Model
Pilabactam (QPX7728) has demonstrated significant efficacy in combination with beta-lactam antibiotics in a neutropenic mouse thigh infection model against carbapenem-resistant Klebsiella pneumoniae.[3]
Animal Model
Pathogen
Pilabactam (QPX7728) Dosage
Combination Agent
Route of Administration
Dosing Frequency
Study Duration
Neutropenic Mouse
Carbapenem-Resistant K. pneumoniae
12.5, 25, or 50 mg/kg
Aztreonam, Biapenem, Cefepime, Ceftazidime, Ceftolozane, or Meropenem
Intraperitoneal (IP)
Every 2 hours
24 hours
Dosage and administration of QPX7728 in a mouse efficacy study.[3]
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Objective: To assess the ability of Pilabactam (QPX7728) in combination with a beta-lactam antibiotic to reduce the bacterial load in the thigh muscles of immunocompromised mice.
Materials:
Female ICR (CD-1) mice (6-week-old, 23-27 g)
Cyclophosphamide
Carbapenem-resistant Klebsiella pneumoniae strain
Pilabactam sodium (QPX7728), formulated in sterile water
Partner beta-lactam antibiotic, formulated as per standard protocols
Sterile saline
Isoflurane for anesthesia
Tissue homogenizer
Trypticase soy agar plates with 5% sheep's blood
Procedure:
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4]
Inoculum Preparation: Prepare an inoculum of the carbapenem-resistant K. pneumoniae strain to a concentration of approximately 10^7 CFU/mL.
Infection: Anesthetize the neutropenic mice with isoflurane. Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
Treatment Initiation: Two hours post-infection, begin treatment. Administer Pilabactam (QPX7728) and the partner beta-lactam antibiotic via the intraperitoneal route. Control groups should receive vehicle control (e.g., sterile saline).
Dosing Regimen: Administer the treatment every 2 hours for a total duration of 24 hours.
Euthanasia and Tissue Collection: At the end of the 24-hour treatment period, euthanize the mice. Aseptically dissect the right thigh muscle.
Bacterial Load Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto trypticase soy agar plates. Incubate the plates overnight at 37°C.
Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the bacterial load per gram of thigh tissue. Compare the bacterial counts between the treatment and control groups to evaluate the efficacy of the combination therapy.
Visualizations
Mechanism of Action
Caption: Mechanism of action of Pilabactam (QPX7728).
Experimental Workflow: Neutropenic Mouse Thigh Infection Model
Application Notes and Protocols for the Quantification of Pilabactam Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium is a novel broad-spectrum serine β-lactamase inhibitor. It is being developed to be co-administered with β-lactam antibiotics...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium is a novel broad-spectrum serine β-lactamase inhibitor. It is being developed to be co-administered with β-lactam antibiotics to combat bacterial resistance. Pilabactam sodium itself does not possess antibacterial activity but acts by inhibiting β-lactamase enzymes, which are produced by bacteria and are responsible for the inactivation of many β-lactam antibiotics. This restores the efficacy of the partner antibiotic against resistant strains.
Accurate and reliable quantification of Pilabactam sodium in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicokinetic assessments, and overall drug development. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which informs dosing regimens and ensures safety and efficacy.
This document provides a comprehensive overview of the analytical methodologies, with a primary focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, for the quantification of Pilabactam sodium in biological samples. While specific validated methods for Pilabactam sodium are not widely published, the protocols described herein are based on established principles for the bioanalysis of similar β-lactamase inhibitors and can serve as a robust starting point for method development and validation.
General Analytical Considerations
The choice of an analytical method for the quantification of Pilabactam sodium depends on several factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix. Commonly employed techniques for the bioanalysis of small molecules like Pilabactam sodium include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, more commonly, LC-MS/MS.
HPLC-UV: This technique is often used in early-stage drug discovery due to its simplicity and cost-effectiveness. However, it may lack the sensitivity and selectivity required for complex biological matrices, especially at low concentrations.
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the accurate quantification of analytes in complex biological fluids with minimal interference.[1][2][3]
Sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[4][5][6] Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where a protein precipitating agent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[1][7]
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[3][8]
Experimental Protocol: Quantification of Pilabactam Sodium in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of Pilabactam sodium in human plasma using a validated LC-MS/MS method.
1. Materials and Reagents
Pilabactam sodium reference standard
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Pilabactam sodium or a structurally similar compound)
HPLC-grade acetonitrile, methanol, and formic acid
Ultrapure water
Human plasma (with anticoagulant, e.g., K2EDTA)
96-well plates
Centrifuge
2. Instrumentation
High-Performance Liquid Chromatography (HPLC) system
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare stock solutions of Pilabactam sodium and the IS in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the Pilabactam sodium stock solution in 50% methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).
4. Sample Preparation (Protein Precipitation)
Aliquot 50 µL of plasma samples (unknowns, CS, or QCs) into a 96-well plate.
Add 150 µL of the internal standard solution (e.g., 100 ng/mL in acetonitrile) to each well.
Vortex the plate for 2 minutes to precipitate the proteins.
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean 96-well plate.
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
LC Conditions:
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: A suitable gradient to achieve good separation of the analyte and IS from matrix components.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
MS/MS Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for Pilabactam sodium).
MRM Transitions: Specific precursor-to-product ion transitions for Pilabactam sodium and the IS need to be determined by direct infusion of the standard solutions.
6. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the method is accurate and precise.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Calibration Curve Parameters for Pilabactam Sodium in Human Plasma
Parameter
Value
Linearity Range
1 - 1000 ng/mL
Regression Equation
y = 0.005x + 0.002
Correlation Coefficient (r²)
> 0.995
Weighting
1/x²
Table 2: Example Intra- and Inter-day Precision and Accuracy for Pilabactam Sodium QC Samples in Human Plasma
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (%Bias)
LLOQ
1
< 20
± 20
< 20
± 20
Low
3
< 15
± 15
< 15
± 15
Medium
50
< 15
± 15
< 15
± 15
High
800
< 15
± 15
< 15
± 15
Table 3: Example Stability of Pilabactam Sodium in Human Plasma
Stability Condition
Duration
Concentration (ng/mL)
Stability (% of Nominal)
Bench-top
6 hours
3
98.5
Bench-top
6 hours
800
101.2
Freeze-thaw
3 cycles
3
97.1
Freeze-thaw
3 cycles
800
99.8
Long-term (-80°C)
30 days
3
96.5
Long-term (-80°C)
30 days
800
102.0
Visualizations
Diagram 1: General Bioanalytical Workflow for Pilabactam Sodium Quantification
A generalized workflow for the quantification of Pilabactam sodium in biological samples.
Diagram 2: Protein Precipitation Sample Preparation Workflow
A detailed workflow for the protein precipitation method for sample preparation.
Conclusion
The successful development and validation of a robust and reliable analytical method for the quantification of Pilabactam sodium in biological samples is a critical component of its preclinical and clinical development. The LC-MS/MS method outlined in these application notes provides a strong foundation for researchers to establish a sensitive, selective, and accurate assay. Adherence to proper method validation guidelines will ensure the generation of high-quality data to support the advancement of Pilabactam sodium as a potential therapeutic agent.
Application Note: Quantitative Analysis of Pilabactam Sodium using a Stability-Indicating HPLC-UV Method
Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pilabactam sodium, a novel beta-lactamase inhibitor....
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pilabactam sodium, a novel beta-lactamase inhibitor. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate analytical solution for researchers, scientists, and drug development professionals. The method has been validated for its linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control and stability testing of Pilabactam sodium in bulk drug substance and pharmaceutical formulations.
Introduction
Pilabactam sodium is a potent beta-lactamase inhibitor under development for the treatment of serious bacterial infections. Its chemical structure includes a bicyclic core with a fluorine substituent and a sulfate group, contributing to its polarity.[1] Accurate and precise analytical methods are crucial for the determination of its purity and potency throughout the drug development process. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness. This application note presents a detailed protocol for the analysis of Pilabactam sodium using a stability-indicating HPLC-UV method.
Experimental
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
Pilabactam Sodium Reference Standard: USP or equivalent, with a purity of ≥99.5%.
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Water (Milli-Q or equivalent).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Parameter
Condition
Column
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (95:5, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
210 nm
Run Time
10 minutes
Rationale for Wavelength Selection: Based on the analysis of similar beta-lactam antibiotics, which often exhibit UV absorbance at lower wavelengths, 210 nm was chosen for the detection of Pilabactam sodium to ensure high sensitivity.[1][2]
Preparation of Solutions
Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Diluent: Mobile Phase.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pilabactam sodium reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent.
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of Pilabactam sodium and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of 100 µg/mL with the diluent.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.
System Suitability
System suitability was evaluated by injecting six replicate injections of a 100 µg/mL standard solution. The results are presented in Table 2.
Parameter
Acceptance Criteria
Result
Tailing Factor
≤ 2.0
1.2
Theoretical Plates
≥ 2000
7500
% RSD of Peak Area
≤ 2.0%
0.5%
% RSD of Retention Time
≤ 1.0%
0.2%
Linearity
The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 3.
Parameter
Result
Concentration Range
10 - 150 µg/mL
Correlation Coefficient (r²)
0.9998
Regression Equation
y = 45872x + 1234
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 100 µg/mL standard solution were analyzed on the same day (intra-day) and on three different days (inter-day). The results are presented in Table 4.
Precision
% RSD of Peak Area
Intra-day (n=6)
0.8%
Inter-day (n=9)
1.2%
Accuracy
The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated and the results are shown in Table 5.
Concentration Level
% Recovery
% RSD
80%
99.5%
0.9%
100%
100.2%
0.7%
120%
99.8%
0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The results are presented in Table 6.
Parameter
Result
LOD
0.5 µg/mL
LOQ
1.5 µg/mL
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Pilabactam sodium sample under acidic, basic, oxidative, thermal, and photolytic stress conditions. The results indicated that the method is specific for the analysis of Pilabactam sodium in the presence of its degradation products.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of Pilabactam sodium.
Conclusion
The developed HPLC-UV method for the quantitative analysis of Pilabactam sodium is simple, rapid, accurate, and precise. The method is suitable for routine quality control analysis and stability studies of Pilabactam sodium in both bulk and formulated products. The validation results demonstrate that the method meets the requirements for a reliable analytical procedure in a pharmaceutical setting.
Application Note: High-Throughput LC-MS/MS Protocol for the Detection of Pilabactam Sodium
For Research Use Only. Not for use in diagnostic procedures. Abstract This application note presents a detailed protocol for the quantitative analysis of Pilabactam sodium in biological matrices using Liquid Chromatograp...
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Pilabactam sodium in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pilabactam is a novel diazabicyclooctane beta-lactamase inhibitor. This method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, drug metabolism research, and preclinical development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions.
Introduction
Pilabactam is a beta-lactamase inhibitor that restores the activity of beta-lactam antibiotics against resistant bacteria. The accurate quantification of Pilabactam sodium in biological samples is crucial for evaluating its efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a robust method for the reliable detection of Pilabactam.
Protein precipitation is a straightforward and effective method for extracting Pilabactam from plasma or serum samples.
Materials:
Human or animal plasma/serum samples
Pilabactam sodium analytical standard
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Microcentrifuge tubes (1.5 mL)
Vortex mixer
Microcentrifuge
Procedure:
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution.
Add 300 µL of cold ACN:MeOH (1:1, v/v) to precipitate the proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient Elution
See Table 1
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase B
0.0
5
1.0
5
4.0
95
5.0
95
5.1
5
7.0
5
Mass Spectrometry
Instrumentation:
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z
241.0 (for Pilabactam)
Product Ions (Q3) m/z
To be determined empirically
Collision Energy (CE)
To be optimized
Ion Source Temperature
500°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Nebulizer Gas (GS1)
55 psi
Heater Gas (GS2)
55 psi
*Note: The specific product ions and collision energy for Pilabactam need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. A potential fragmentation could involve the loss of the sulfate group (SO₃, -80 Da).
Data Presentation
Table 2: Hypothetical Quantitative Data for a Calibration Curve
Concentration (ng/mL)
Peak Area (Analyte)
Peak Area (IS)
Area Ratio (Analyte/IS)
1
1,520
50,100
0.030
5
7,650
50,500
0.151
10
15,300
50,200
0.305
50
75,800
49,900
1.519
100
152,500
50,300
3.032
500
760,100
50,000
15.202
1000
1,530,000
50,150
30.508
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for Pilabactam sodium detection.
Pilabactam Sodium: Application Notes and Protocols for Studying β-Lactamase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium, also known as WCK 4234, is a potent, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be co-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known as WCK 4234, is a potent, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be co-administered with β-lactam antibiotics to overcome resistance in a wide range of Gram-negative bacteria. Pilabactam sodium exhibits strong inhibitory activity against Ambler class A, C, and notably, class D serine β-lactamases, including challenging carbapenem-hydrolyzing OXA-type enzymes.[1][2][3][4][5][6] Its primary mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. This document provides detailed application notes and experimental protocols for researchers studying the β-lactamase inhibition kinetics of Pilabactam sodium.
Mechanism of Action
Pilabactam sodium is a time-dependent inhibitor that follows a two-step mechanism. Initially, it forms a reversible, non-covalent complex with the β-lactamase. This is followed by the formation of a covalent bond, leading to the inactivation of the enzyme. The key steps involve the acylation of the active site serine residue by Pilabactam, forming a stable acyl-enzyme intermediate.[1][3]
Caption: Mechanism of Pilabactam Inhibition.
Data Presentation
The inhibitory activity of Pilabactam sodium against various β-lactamases is summarized in the tables below. The data includes the apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K).
Table 1: Inhibition of Class A and C β-Lactamases by Pilabactam Sodium
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of Pilabactam sodium against a specific β-lactamase using the chromogenic substrate nitrocefin.
Materials:
Purified β-lactamase enzyme
Pilabactam sodium
Nitrocefin
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dissolve Pilabactam sodium in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.
Prepare a stock solution of nitrocefin in DMSO and then dilute to the working concentration in assay buffer.
Dilute the purified β-lactamase in assay buffer to the desired concentration.
Assay Setup:
In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.
Add varying concentrations of Pilabactam sodium to the wells. Include a control well with no inhibitor.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
Initiate Reaction:
Add a fixed volume of the nitrocefin solution to each well to start the reaction.
Measure Absorbance:
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity for each inhibitor concentration.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: IC50 Determination Workflow.
Protocol 2: Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ) for a Time-Dependent Inhibitor
This protocol is designed to determine the kinetic parameters for a slow-binding, time-dependent inhibitor like Pilabactam sodium.
Materials:
Same as Protocol 1.
Procedure:
Progress Curve Analysis:
Set up reactions in a 96-well plate with a fixed concentration of enzyme and nitrocefin.
Add varying concentrations of Pilabactam sodium to different wells.
Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over an extended period to obtain full progress curves.
Data Analysis:
For each inhibitor concentration, fit the progress curve data to the equation for slow-binding inhibition:
P = v₀ * (1 - e^(-k_obs * t)) / k_obs
where P is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed first-order rate constant of inactivation.
Plot the k_obs values against the inhibitor concentration [I].
Fit the resulting data to the following equation to determine k_inact and Kᵢ:
k_obs = k_inact * [I] / (Kᵢ + [I])
where k_inact is the maximal rate of inactivation and Kᵢ is the inhibitor concentration that gives half-maximal inactivation.
Caption: Workflow for Time-Dependent Kinetics.
Conclusion
Pilabactam sodium is a highly effective inhibitor of a broad range of β-lactamases, including the clinically significant OXA-type carbapenemases. The protocols provided here offer a framework for researchers to accurately determine the kinetic parameters of Pilabactam sodium and other novel β-lactamase inhibitors. This information is critical for understanding their mechanism of action and for the development of new therapeutic strategies to combat antibiotic resistance.
Application Notes and Protocols for Pilabactam Sodium in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals Introduction Pilabactam sodium, also known as QPX7728, is an investigational ultra-broad-spectrum β-lactamase inhibitor.[1][2][3] It represents a significan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilabactam sodium, also known as QPX7728, is an investigational ultra-broad-spectrum β-lactamase inhibitor.[1][2][3] It represents a significant advancement in combating antimicrobial resistance due to its potent inhibition of a wide array of β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][4][5] Pilabactam is a cyclic boronate compound that can be administered intravenously or orally.[2][3] When used in combination with β-lactam antibiotics, Pilabactam restores their efficacy against many multi-drug resistant Gram-negative bacteria. These application notes provide detailed methodologies for the in vitro evaluation of Pilabactam sodium's activity in antimicrobial susceptibility testing (AST).
Mechanism of Action
Pilabactam sodium (QPX7728) employs a sophisticated mechanism to inhibit a broad spectrum of β-lactamases. Its action against serine-β-lactamases is a two-step process, beginning with the formation of a non-covalent complex, which is followed by the formation of a covalent bond between the boron atom of Pilabactam and the catalytic serine residue of the enzyme.[1][6] This covalent complex is reversible, with a residence time that varies depending on the specific enzyme, ranging from minutes to several hours.[4] For metallo-β-lactamases, Pilabactam acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]
Application Notes and Protocols for a Novel β-Lactamase Inhibitor: Pilabactam Sodium
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for the microbiological evaluation of Pilabactam sodium, a novel β-lactamase inhibitor. The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the microbiological evaluation of Pilabactam sodium, a novel β-lactamase inhibitor. The following protocols are designed for researchers in microbiology labs to assess the in vitro efficacy of Pilabactam in combination with a β-lactam antibiotic, such as piperacillin.
Mechanism of Action
Pilabactam is a β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics.[1] Like other β-lactamase inhibitors, its primary function is to bind to and inactivate β-lactamase enzymes produced by bacteria. These enzymes would otherwise degrade the β-lactam antibiotic, rendering it ineffective. By inhibiting these enzymes, Pilabactam restores the antibacterial activity of its partner β-lactam against resistant bacteria. The combination of piperacillin and a β-lactamase inhibitor has been shown to be effective against various Gram-negative and Gram-positive bacteria.[2][3]
Antimicrobial Spectrum
The antimicrobial spectrum of a Pilabactam-containing combination therapy will largely depend on the partner β-lactam antibiotic. When combined with a broad-spectrum penicillin like piperacillin, the combination is expected to be effective against a wide range of pathogens, including many Gram-negative bacilli and Gram-positive cocci.[2] Surveillance studies of similar β-lactam/β-lactamase inhibitor combinations have shown activity against Enterobacteriaceae and Pseudomonas aeruginosa.[4]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[5][7][8]
Objective: To determine the MIC of a β-lactam antibiotic (e.g., Piperacillin) in combination with a fixed concentration of Pilabactam sodium against a panel of bacterial isolates.
Materials:
Test β-lactam antibiotic (e.g., Piperacillin)
Pilabactam sodium
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates (sterile, U-bottom)
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Incubator (35°C ± 2°C)
Spectrophotometer or microplate reader
Procedure:
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and Pilabactam sodium in a suitable solvent (e.g., sterile distilled water or DMSO).
Preparation of Microtiter Plates:
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
Create a serial two-fold dilution of the β-lactam antibiotic across the plate. For example, add 50 µL of the antibiotic stock solution to the first well of a row and then serially transfer 50 µL to subsequent wells, discarding the final 50 µL from the last well.
Add a fixed concentration of Pilabactam sodium to all wells (e.g., 4 µg/mL).
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
Controls:
Growth Control: A well containing only CAMHB and the bacterial inoculum.
Sterility Control: A well containing only CAMHB.
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or a microplate reader.
Data Presentation:
Bacterial Isolate
Antibiotic
MIC (µg/mL) with Pilabactam (4 µg/mL)
E. coli ATCC 25922
Piperacillin
K. pneumoniae (ESBL+)
Piperacillin
P. aeruginosa ATCC 27853
Piperacillin
S. aureus ATCC 29213
Piperacillin
Workflow for MIC Determination
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Objective: To assess the rate of bacterial killing by a β-lactam antibiotic in combination with Pilabactam sodium.
Materials:
Test β-lactam antibiotic (e.g., Piperacillin)
Pilabactam sodium
CAMHB
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Sterile culture tubes
Shaking incubator (35°C ± 2°C)
Tryptic Soy Agar (TSA) plates
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
Test Conditions: Prepare tubes with the following conditions:
Growth control (no antibiotic)
β-lactam antibiotic alone (at a specified multiple of its MIC, e.g., 2x or 4x MIC)
Pilabactam sodium alone
β-lactam antibiotic + Pilabactam sodium
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto TSA plates.
Incubation of Plates: Incubate the plates at 35°C for 18-24 hours.
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.
Data Presentation:
Time (hours)
Log10 CFU/mL (Growth Control)
Log10 CFU/mL (Piperacillin alone)
Log10 CFU/mL (Piperacillin + Pilabactam)
0
2
4
8
24
Workflow for Time-Kill Assay
Workflow for the time-kill assay.
Synergy Testing (Checkerboard Assay)
Synergy testing evaluates the combined effect of two antimicrobial agents. The checkerboard assay is a common method to determine if the combination is synergistic, additive, indifferent, or antagonistic.[9][10]
Objective: To determine the fractional inhibitory concentration index (FICI) for the combination of a β-lactam antibiotic and Pilabactam sodium.
Materials:
Test β-lactam antibiotic (e.g., Piperacillin)
Pilabactam sodium
CAMHB
Two 96-well microtiter plates
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
Plate Preparation:
In the first plate, prepare serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of Pilabactam sodium along the y-axis.
Transfer the dilutions to a second 96-well plate.
Inoculation: Add the standardized bacterial inoculum to all wells.
Incubation: Incubate the plate at 35°C for 16-20 hours.
Reading Results: Determine the MIC of each drug alone and in combination.
FICI Calculation: Calculate the FICI using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
Synergy: FICI ≤ 0.5
Additive/Indifference: 0.5 < FICI ≤ 4.0
Antagonism: FICI > 4.0
Data Presentation:
Bacterial Isolate
MIC of Piperacillin alone (µg/mL)
MIC of Pilabactam alone (µg/mL)
MIC of Piperacillin in combination (µg/mL)
MIC of Pilabactam in combination (µg/mL)
FICI
Interpretation
K. pneumoniae (KPC+)
Logical Relationship for Synergy Interpretation
Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Technical Support Center: Overcoming Pilabactam Sodium Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues en...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues encountered with Pilabactam sodium in aqueous solutions.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common solubility challenges with Pilabactam sodium.
Issue 1: Pilabactam sodium does not fully dissolve in water.
Potential Cause
Troubleshooting Steps
Expected Outcome
Insufficient Solvent
1. Review the certificate of analysis or product datasheet for any available solubility information. 2. Incrementally add more solvent (e.g., water) while vortexing or stirring. 3. Gently warm the solution (e.g., to 37°C) to facilitate dissolution, but monitor for any signs of degradation (e.g., color change).
The compound dissolves completely, indicating the initial solvent volume was insufficient.
Precipitation due to pH
1. Measure the pH of the solution. Pilabactam sodium is a sodium salt of a sulfonic acid derivative, making it acidic in nature. The final pH of the solution might affect its stability and solubility. 2. Adjust the pH of the solution using a suitable buffer system. For many sodium salts of acidic compounds, solubility is higher at neutral to slightly alkaline pH.[1] Experiment with a pH range of 6.0-7.5. 3. Use a buffer with low ionic strength to avoid the common ion effect.
The precipitate redissolves upon pH adjustment, indicating the initial pH was not optimal for solubility.
Slow Dissolution Kinetics
1. Increase the agitation rate or use a magnetic stirrer. 2. Gently heat the solution as described above. 3. Increase the surface area of the solid by grinding the powder before adding it to the solvent.[2]
The rate of dissolution increases, and the compound fully dissolves over a reasonable time frame.
Compound Degradation
1. Prepare a fresh solution using a new vial of Pilabactam sodium. 2. Protect the solution from light and store it at the recommended temperature. 3. Analyze the solution using a suitable analytical technique (e.g., HPLC) to check for the presence of degradation products.
The fresh solution dissolves completely, suggesting the previous sample may have degraded.
Issue 2: The prepared Pilabactam sodium solution is hazy or forms a precipitate over time.
Potential Cause
Troubleshooting Steps
Expected Outcome
Supersaturation and Precipitation
1. The initial concentration may be too high, leading to a supersaturated and unstable solution. Try preparing a more dilute solution. 2. If a high concentration is required, consider the use of solubility enhancers (see FAQ section).
A clear, stable solution is formed at a lower concentration.
pH Shift
1. Monitor the pH of the solution over time. Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions. 2. Use a suitable buffer to maintain a stable pH.
The solution remains clear as the buffer prevents pH fluctuations.
Instability in Aqueous Solution
1. Beta-lactamase inhibitors can be susceptible to hydrolysis.[3] Prepare fresh solutions for each experiment and avoid long-term storage in aqueous media unless stability has been confirmed. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Freshly prepared solutions remain clear for the duration of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Pilabactam sodium?
While specific public data on the aqueous solubility of Pilabactam sodium is limited, as a sodium salt, it is anticipated to have good water solubility. For comparison, a structurally similar beta-lactamase inhibitor, Sulbactam sodium, is described as freely soluble in water.[4][5] However, the final achievable concentration can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: How does pH affect the solubility of Pilabactam sodium?
The solubility of ionizable compounds is often pH-dependent.[1] Although Pilabactam sodium is a salt, its constituent anion is derived from a sulfonic acid. While sulfonic acids are generally strong acids and remain ionized over a wide pH range, extreme pH values could potentially affect the stability of the molecule and its solubility. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6.0-7.5) for optimal solubility and stability.
Q3: Can I use co-solvents to increase the solubility of Pilabactam sodium?
If you are encountering solubility limits in purely aqueous solutions, the use of co-solvents may be an effective strategy.[2] Common water-miscible organic co-solvents used in research include:
DMSO (Dimethyl sulfoxide)
Ethanol
PEG 300/400 (Polyethylene glycol)
It is crucial to start with a small percentage of the co-solvent and to ensure its compatibility with your experimental system, as organic solvents can affect biological assays.
Q4: What excipients can be used to enhance the solubility and stability of Pilabactam sodium in a formulation?
For formulation development, various excipients can be employed to improve solubility and stability:[6]
Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its apparent solubility.[6]
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can increase solubility by forming micelles.
Polymers: Hydrophilic polymers can be used to create solid dispersions, which can improve the dissolution rate and apparent solubility.[7]
The selection of an appropriate excipient depends on the specific formulation requirements and route of administration.
Q5: How should I prepare and store stock solutions of Pilabactam sodium?
For optimal stability, it is recommended to:
Prepare stock solutions in a suitable buffer (e.g., PBS, pH 7.4) or a co-solvent system.
Sterile-filter the solution if it is intended for cell-based assays.
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
Accurately weigh a small amount of Pilabactam sodium (e.g., 5 mg).
Add a defined volume of purified water (e.g., 100 µL) to the solid.
Vortex the mixture for 1-2 minutes.
Visually inspect for complete dissolution.
If not fully dissolved, add another aliquot of water and repeat the process until the solid is completely dissolved.
Calculate the approximate solubility based on the total volume of solvent added.
Protocol 2: pH-Dependent Solubility Profile
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
Add an excess amount of Pilabactam sodium to a fixed volume of each buffer in separate vials.
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
Determine the concentration of Pilabactam sodium in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).
Plot the solubility as a function of pH.
Visual Aids
Caption: Workflow for troubleshooting Pilabactam sodium solubility.
Caption: Factors and strategies for Pilabactam sodium solubility.
Technical Support Center: Optimizing Pilabactam Sodium Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pilabactam sodium in in vitro assays. The following troubleshooting guides and f...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pilabactam sodium in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pilabactam sodium?
Pilabactam sodium is a beta-lactamase inhibitor. Beta-lactamase enzymes, produced by resistant bacteria, hydrolyze and inactivate beta-lactam antibiotics. Pilabactam sodium works by binding to and inactivating these beta-lactamase enzymes, thereby protecting the partner beta-lactam antibiotic from degradation and restoring its antibacterial activity.[1][2]
Q2: What are the key in vitro assays for evaluating Pilabactam sodium?
The two primary in vitro assays for evaluating the efficacy of Pilabactam sodium are:
Beta-lactamase Inhibition Assay: This biochemical assay measures the direct inhibitory activity of Pilabactam sodium against purified beta-lactamase enzymes. The half-maximal inhibitory concentration (IC50) is determined from this assay.
Minimum Inhibitory Concentration (MIC) Assay: This cell-based assay determines the concentration of a beta-lactam antibiotic, in combination with a fixed concentration of Pilabactam sodium, required to inhibit the growth of a specific bacterial strain.[3][4]
Q3: How should I prepare and store Pilabactam sodium for in vitro assays?
For optimal results, prepare fresh solutions of Pilabactam sodium for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Pilabactam sodium in specific assay media and at experimental temperatures should be evaluated to ensure its integrity throughout the assay.[5]
Troubleshooting Guide
Issue 1: High variability in IC50 determination assays.
Potential Cause: Inconsistent pipetting, especially of small volumes of enzyme or inhibitor.[5]
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize pipetting steps.
Potential Cause: Instability of Pilabactam sodium or the beta-lactamase enzyme.[5]
Solution: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme and inhibitor solutions.[5] Consider performing a time-course experiment to assess the stability of the compound under assay conditions.
Potential Cause: The assay is not in the linear range of the reaction.
Solution: Optimize the enzyme and substrate concentrations to ensure the reaction rate is linear over the measurement period. This can be checked by running a kinetic assay and plotting absorbance against time.
Issue 2: No potentiation of the partner antibiotic is observed in MIC assays.
Potential Cause: The bacterial strain used does not produce a beta-lactamase that is inhibited by Pilabactam sodium.
Solution: Confirm the beta-lactamase genotype of the bacterial strain. Test against a panel of strains producing different classes of beta-lactamases (Class A, C, and D).[1]
Potential Cause: The concentration of Pilabactam sodium is too low.
Solution: Test a range of fixed concentrations of Pilabactam sodium in the MIC assay (e.g., 1, 2, 4, 8 µg/mL) to determine the optimal concentration for potentiation.
Potential Cause: The partner antibiotic is not susceptible to the beta-lactamase produced by the test organism.
Solution: Choose a beta-lactam antibiotic that is known to be hydrolyzed by the specific beta-lactamase expressed by the bacterial strain.
This protocol describes a typical colorimetric assay using the chromogenic substrate nitrocefin.
Materials:
Purified beta-lactamase enzyme
Pilabactam sodium
Nitrocefin
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
96-well clear, flat-bottom microplate
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
Prepare Reagents:
Prepare a stock solution of Pilabactam sodium in a suitable solvent (e.g., DMSO or water).
Prepare serial dilutions of Pilabactam sodium in Assay Buffer.
Prepare a working solution of the beta-lactamase enzyme in Assay Buffer.
Prepare a working solution of nitrocefin in Assay Buffer.
Assay Setup:
Add 20 µL of each Pilabactam sodium dilution to the wells of the 96-well plate.
Include control wells:
100% Inhibition Control: Assay Buffer without enzyme.
0% Inhibition Control (No Inhibitor): Assay Buffer with solvent vehicle instead of Pilabactam sodium.
Add 60 µL of Assay Buffer to all wells.
Add 10 µL of the beta-lactamase enzyme solution to all wells except the 100% inhibition control.
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction:
Add 10 µL of the nitrocefin solution to all wells to start the reaction.
Measure Absorbance:
Immediately measure the absorbance at 490 nm in kinetic mode for 5-30 minutes, taking readings every 30-60 seconds.
Data Analysis:
Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.
Determine the percent inhibition for each Pilabactam sodium concentration relative to the uninhibited control.
Plot the percent inhibition versus the logarithm of the Pilabactam sodium concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol follows the general guidelines for broth microdilution susceptibility testing.
Materials:
Bacterial strain of interest
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Pilabactam sodium
Partner beta-lactam antibiotic
96-well sterile microplates
Spectrophotometer or densitometer for inoculum preparation
Procedure:
Prepare Inoculum:
Culture the bacterial strain overnight on an appropriate agar plate.
Suspend several colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]
Prepare Antibiotic and Inhibitor Plates:
Prepare serial dilutions of the partner beta-lactam antibiotic in CAMHB in the wells of the 96-well plate.
Prepare a solution of Pilabactam sodium in CAMHB at twice the desired final fixed concentration.
Add an equal volume of the Pilabactam sodium solution to each well containing the antibiotic dilutions. This will result in the desired fixed concentration of Pilabactam sodium and the serially diluted antibiotic concentrations.
Include control wells:
Growth Control: Inoculum in CAMHB without antibiotic or inhibitor.
Sterility Control: CAMHB only.
Antibiotic Alone Control: Serial dilutions of the partner antibiotic without Pilabactam sodium.
Inoculation:
Add the prepared bacterial inoculum to all wells except the sterility control.
Incubation:
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Determine MIC:
The MIC is the lowest concentration of the antibiotic, in the presence of the fixed concentration of Pilabactam sodium, that completely inhibits visible growth of the bacteria.[3]
Quantitative Data Summary
The following tables provide representative data for the types of results obtained from in vitro assays with a beta-lactamase inhibitor.
Table 1: IC50 Values of Pilabactam Sodium against Various Beta-Lactamase Enzymes
Beta-Lactamase Enzyme
Class
IC50 (nM)
TEM-1
A
75
SHV-1
A
90
CTX-M-15
A
50
AmpC
C
150
KPC-2
A
25
OXA-48
D
>1000
Table 2: MIC Values (µg/mL) of a Partner Antibiotic (e.g., Piperacillin) in the Presence of a Fixed Concentration of Pilabactam Sodium (4 µg/mL)
Bacterial Strain
Beta-Lactamase Produced
Piperacillin MIC (µg/mL)
Piperacillin + Pilabactam sodium (4 µg/mL) MIC (µg/mL)
Fold Reduction in MIC
E. coli ATCC 25922
None
2
2
1
K. pneumoniae (TEM-1)
TEM-1
128
8
16
E. coli (CTX-M-15)
CTX-M-15
256
4
64
P. aeruginosa (AmpC)
AmpC
64
16
4
Visualizations
Caption: Mechanism of action of Pilabactam sodium.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 assays.
Pilabactam sodium stability issues in long-term storage
Disclaimer: There is currently no publicly available scientific literature specifically detailing the stability of a compound named "Pilabactam sodium." Therefore, this technical support guide has been developed based on...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: There is currently no publicly available scientific literature specifically detailing the stability of a compound named "Pilabactam sodium." Therefore, this technical support guide has been developed based on the well-established principles of stability for beta-lactam antibiotics, a major class of antibacterial agents. The information provided here is intended as a general guide for researchers and drug development professionals working with a hypothetical beta-lactam sodium salt, referred to as "Pilabactam sodium."
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Pilabactam sodium during long-term storage?
A1: The stability of beta-lactam antibiotics like Pilabactam sodium is primarily influenced by several factors:
pH: The beta-lactam ring is susceptible to hydrolysis, a process that is highly dependent on pH.[1] Generally, beta-lactam antibiotics exhibit maximum stability in the pH range of 6.0-7.0.[1]
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, lower temperatures are crucial for maintaining the integrity of the compound.
Moisture: The presence of water can facilitate hydrolytic degradation of the beta-lactam ring.
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Oxidation: Although less common than hydrolysis, oxidative degradation can also occur.
Excipients: In a formulated product, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API).
Q2: What are the typical degradation products of a beta-lactam antibiotic like Pilabactam sodium?
A2: The most common degradation pathway for beta-lactam antibiotics is the hydrolysis of the amide bond in the four-membered beta-lactam ring. This leads to the formation of inactive and potentially allergenic degradation products, such as the corresponding penicilloic acid.[2] Other potential degradation pathways can include epimerization, polymerization, and side-chain cleavage, depending on the specific structure of the molecule and the storage conditions.
Q3: What are the recommended storage conditions for Pilabactam sodium to ensure long-term stability?
A3: While specific conditions should be determined through formal stability studies, general recommendations for beta-lactam antibiotics to ensure long-term stability include:
Solid Form: Store as a dry powder in a tightly sealed container to protect from moisture.
Temperature: Store at controlled room temperature or, for enhanced stability, under refrigeration (2-8°C) or frozen (-20°C or -80°C).
Light: Protect from light by using amber vials or storing in the dark.
In Solution: If stored in solution, use a validated buffer system to maintain an optimal pH. For long-term storage of solutions, freezing at -80°C is generally recommended.[3][4]
Q4: How can I monitor the stability of my Pilabactam sodium samples?
A4: The most widely used and effective method for stability monitoring of beta-lactam antibiotics is High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method can separate the intact Pilabactam sodium from its degradation products, allowing for accurate quantification of the remaining active compound over time. Other techniques such as mass spectrometry can be used to identify unknown degradation products.
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps
Loss of Potency/Purity in Solid State
1. Moisture Absorption: The container may not be properly sealed, or the storage environment has high humidity. 2. Elevated Temperature: The storage temperature may be too high. 3. Light Exposure: The sample may have been exposed to light.
1. Ensure the container is tightly sealed and consider using a desiccator. 2. Verify the storage temperature is within the recommended range. 3. Store samples in light-resistant containers or in a dark place.
Rapid Degradation in Solution
1. Incorrect pH: The pH of the solution may be outside the optimal range for stability. 2. Inappropriate Solvent/Buffer: The chosen solvent or buffer system may be catalyzing degradation. 3. Contamination: Presence of metal ions or microbial contamination can accelerate degradation.
1. Measure and adjust the pH of the solution to the optimal range (typically pH 6-7). 2. Review the literature for compatible solvents and buffers for beta-lactam antibiotics. 3. Use high-purity solvents and sterile techniques. Consider the use of a chelating agent if metal ion contamination is suspected.
Appearance of Unknown Peaks in HPLC Chromatogram
1. Degradation: The new peaks are likely degradation products. 2. Contamination: The sample may be contaminated.
1. Perform forced degradation studies (acid, base, oxidation, heat, light) to help identify the degradation products. 2. Analyze a blank (solvent/buffer) to rule out contamination from the analytical system.
Precipitation in Solution
1. Solubility Issues: The concentration of Pilabactam sodium may exceed its solubility in the chosen solvent. 2. Degradation Product Insolubility: A degradation product may be insoluble and precipitating out of solution.
1. Try a lower concentration or a different solvent system. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for Pilabactam Sodium under Various Storage Conditions
Storage Condition
Timepoint
Assay (% of Initial Concentration)
Appearance
Solid State
25°C / 60% RH
3 Months
98.5%
White to off-white powder
6 Months
96.2%
White to off-white powder
12 Months
92.8%
Slight yellowing of powder
40°C / 75% RH
1 Month
95.1%
White to off-white powder
3 Months
89.5%
Yellowish powder
6 Months
82.3%
Yellow to brownish powder
5°C
12 Months
99.5%
White to off-white powder
24 Months
98.8%
White to off-white powder
Aqueous Solution (pH 6.5)
25°C
24 Hours
94.3%
Clear, colorless solution
7 Days
81.5%
Clear, yellowish solution
5°C
7 Days
98.2%
Clear, colorless solution
30 Days
92.1%
Clear, colorless solution
-20°C
3 Months
99.1%
Frozen solid
6 Months
97.5%
Frozen solid
-80°C
6 Months
99.8%
Frozen solid
12 Months
99.2%
Frozen solid
Note: This data is illustrative and not based on actual experimental results for Pilabactam sodium.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pilabactam Sodium
This protocol outlines a general procedure for developing a stability-indicating HPLC method for a hypothetical beta-lactam antibiotic.
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:
Solvent A: 0.1% formic acid in water
Solvent B: 0.1% formic acid in acetonitrile
Method Development:
Develop a gradient that provides good resolution between the main peak (Pilabactam sodium) and any potential degradation products.
The detection wavelength should be set at the UV maximum of Pilabactam sodium.
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies:
Acid Hydrolysis: Treat a solution of Pilabactam sodium with a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.
Base Hydrolysis: Treat a solution with a mild base (e.g., 0.1 N NaOH) at room temperature.
Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).
Thermal Degradation: Heat a solid sample or a solution.
Photolytic Degradation: Expose a solution to UV light.
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence.
Stability Study:
Prepare samples of Pilabactam sodium under the desired storage conditions.
At specified time points, withdraw an aliquot, dilute appropriately, and analyze by the validated HPLC method.
Calculate the percentage of Pilabactam sodium remaining relative to the initial time point.
Visualizations
Caption: Hypothetical degradation pathway of Pilabactam sodium.
Caption: Troubleshooting workflow for stability issues.
Troubleshooting Pilabactam sodium degradation in experimental setups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pilabactam sodium. The information is presented in a question-and-answer format...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pilabactam sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: My Pilabactam sodium solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of your Pilabactam sodium solution can be attributed to several factors:
pH Shift: Pilabactam sodium is the salt of a sulfonic acid derivative. A significant shift in the pH of your solution, particularly towards a more acidic environment, can cause the free acid form to precipitate. Ensure your buffer system is robust and the final pH of the solution is within the recommended range for dissolution and stability.
Low Temperature: Storing a concentrated solution at a low temperature can decrease the solubility of Pilabactam sodium, leading to precipitation. Allow the solution to equilibrate to room temperature and vortex gently to see if the precipitate redissolves.
Contamination: Contamination from other reagents or microbial growth can also lead to cloudiness. Use sterile techniques and high-purity solvents and reagents.
Q2: I am observing a rapid loss of Pilabactam sodium activity in my assay. What are the likely reasons?
A2: A rapid loss of activity is often indicative of chemical degradation. The primary cause for beta-lactam-containing molecules like Pilabactam is the hydrolysis of the beta-lactam ring. Key factors that can accelerate this degradation include:
Inappropriate pH: The stability of the beta-lactam ring is highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze its hydrolysis. It is crucial to maintain the pH of your experimental solutions within the optimal stability range for Pilabactam sodium.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Avoid prolonged exposure of Pilabactam sodium solutions to high temperatures. Prepare solutions fresh and store them at recommended temperatures (e.g., on ice for short-term use or frozen for long-term storage).
Presence of Nucleophiles: Certain buffer components or other molecules in your experimental setup can act as nucleophiles and attack the beta-lactam ring, leading to its opening and inactivation. Be mindful of the composition of your buffers and media.
Q3: My HPLC analysis shows multiple unexpected peaks. How can I identify if these are degradation products?
A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your Pilabactam sodium sample to various stress conditions to generate degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify matching peaks.
Troubleshooting Guides
Issue 1: Inconsistent results in beta-lactamase inhibition assays.
Possible Cause 1: Pilabactam sodium degradation.
Troubleshooting Step: Prepare fresh solutions of Pilabactam sodium for each experiment. Analyze the concentration and purity of your stock solution via HPLC before use.
Possible Cause 2: Variability in enzyme activity.
Troubleshooting Step: Ensure the beta-lactamase enzyme is properly stored and handled. Run a positive control with a known inhibitor and a negative control (no inhibitor) in every assay to normalize the results.
Possible Cause 3: Assay interference.
Troubleshooting Step: Components of your sample matrix or buffer could be interfering with the assay. Run a control with the vehicle/buffer alone to check for any background signal.
Issue 2: Poor recovery of Pilabactam sodium from a sample matrix.
Possible Cause 1: Adsorption to surfaces.
Troubleshooting Step: Pilabactam sodium may adsorb to certain types of plasticware. Use low-protein-binding tubes and pipette tips. Silanizing glassware can also minimize adsorption.
Possible Cause 2: Inefficient extraction.
Troubleshooting Step: Optimize your sample extraction protocol. This may involve adjusting the pH of the extraction buffer or using a different solvent system.
Possible Cause 3: Degradation during sample processing.
Troubleshooting Step: Keep samples on ice throughout the extraction process. Minimize the time between sample collection and analysis.
Data Presentation
Table 1: Hypothetical Stability of Pilabactam Sodium Under Different pH Conditions
pH
Temperature (°C)
Incubation Time (hours)
Remaining Pilabactam Sodium (%)
3.0
25
24
45
5.0
25
24
85
7.0
25
24
98
9.0
25
24
60
Table 2: Hypothetical Stability of Pilabactam Sodium at Different Temperatures
Temperature (°C)
pH
Incubation Time (hours)
Remaining Pilabactam Sodium (%)
4
7.0
48
95
25
7.0
48
80
37
7.0
48
55
50
7.0
48
20
Experimental Protocols
Protocol 1: Forced Degradation Study of Pilabactam Sodium
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Pilabactam sodium in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
Analysis: Analyze all samples by a stability-indicating HPLC method and compare the chromatograms to a control sample (stock solution stored at 4°C).
Protocol 2: HPLC Method for Pilabactam Sodium Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathway of Pilabactam sodium.
Caption: Troubleshooting workflow for inconsistent results.
Troubleshooting
Technical Support Center: Synthesis of β-Lactamase Inhibitors
A Note on Scope: The following guide addresses common challenges in the synthesis of β-lactamase inhibitors. As "Pilabactam sodium" is not a publicly documented compound, this document uses the well-established synthesis...
Author: BenchChem Technical Support Team. Date: November 2025
A Note on Scope: The following guide addresses common challenges in the synthesis of β-lactamase inhibitors. As "Pilabactam sodium" is not a publicly documented compound, this document uses the well-established synthesis of Tazobactam , a structurally related penicillanic acid sulfone, as a representative model. The principles and troubleshooting strategies discussed here are applicable to many similar synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Tazobactam?
A1: Several synthetic routes for Tazobactam have been reported. A common and scalable approach starts from commercially available penicillanic acid derivatives, such as (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester.[1] The core of the synthesis involves several key transformations:
Ring opening and modification of the dimethyl group to introduce a functionalized methyl group (e.g., chloromethyl or azidomethyl).[1]
Oxidation of the penam sulfide to a sulfone, which is crucial for its β-lactamase inhibitory activity.[1]
Formation of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction.[1]
Final deprotection of the carboxylic acid (commonly a diphenylmethyl ester) to yield the active pharmaceutical ingredient.[1]
Q2: What are the most significant challenges affecting the overall yield of Tazobactam synthesis?
A2: The primary challenges that impact yield include the formation of unwanted stereoisomers, particularly at the C-3 position, which are difficult to separate from the desired product.[1][2] Other major issues are incomplete reactions during the oxidation and cycloaddition steps, and difficulties in the final deprotection step.[1] Many traditional protocols also involve cryogenic temperatures and chromatographic purifications, which can be inefficient for large-scale synthesis.[1]
Q3: What is a typical overall yield for Tazobactam synthesis?
A3: Reported overall yields vary significantly depending on the synthetic route. Older, first-generation manufacturing processes often had lower yields.[1] However, improved and optimized processes report overall yields of approximately 30-40%.[1] Recent advancements using a combination of continuous flow and batch chemistry have achieved total yields of around 37%, an improvement over the ~31% yield from traditional batch processes for the same route.[3]
Q4: Why is the diphenylmethyl (DPM) group used as a protecting group, and what are the challenges with its removal?
A4: The diphenylmethyl (DPM) group is frequently used to protect the carboxylic acid functional group in β-lactam antibiotic synthesis.[4] Its bulkiness can influence stereochemical outcomes, and it is stable through many reaction steps, including oxidation. The primary challenge is its removal (deprotection). The standard method is catalytic hydrogenation (e.g., using Palladium on charcoal, Pd/C), but this can be slow and sometimes incomplete.[1] Alternative methods include using strong protic acids like m-cresol or trifluoroacetic acid, which can present their own challenges in workup and purification.[1][4][5]
Q5: How can modern techniques like continuous flow chemistry improve the synthesis?
A5: Continuous flow chemistry offers several advantages over traditional batch processing for Tazobactam synthesis. It allows for precise control over reaction parameters like temperature and residence time, which enhances heat and mass transfer.[6] This leads to reduced reaction times, higher product purity, and improved safety, especially when handling hazardous reagents or exothermic reactions.[3][6] For Tazobactam, applying continuous flow to critical steps like oxidation and deprotection has been shown to increase the overall yield and reduce the formation of impurities.[3]
Troubleshooting Guide
Q: My oxidation of the penam sulfide to the corresponding sulfone is inefficient, resulting in a mixture of starting material, the desired sulfone, and the intermediate sulfoxide. How can I improve the conversion and selectivity?
A: This is a critical step where reaction conditions must be carefully controlled. Incomplete oxidation leads to difficult-to-separate impurities, while overly harsh conditions can cause degradation.
Problem: Incomplete Oxidation or Byproduct Formation.
Potential Causes:
Incorrect Stoichiometry of Oxidant: Insufficient oxidizing agent will lead to incomplete conversion. An excess can lead to undesired side reactions.
Poor Temperature Control: The oxidation is highly exothermic. A rise in temperature can lead to the formation of byproducts, including the undesired isomeric product.[1]
Inefficient Oxidizing Agent: The choice of oxidant is crucial for achieving high yield and purity.
Solutions & Optimization:
Select an Appropriate Oxidizing System: Potassium permanganate (KMnO₄) is a powerful and commonly used oxidant in this step. It is typically used in a mixture of acetic acid and water.[1][5] The reaction must be kept at a low temperature (0-5°C) during the addition of KMnO₄ to control the exotherm.[1]
Maintain Strict Temperature Control: Perform the addition of the oxidizing agent at 0-5°C. After the addition is complete, allowing the reaction to slowly warm to 20-25°C and stirring for several hours can drive the reaction to completion without significant byproduct formation.[1]
Monitor the Reaction: Use qualitative HPLC to monitor the disappearance of the starting material and the formation of the product. This prevents unnecessarily long reaction times which can contribute to isomer formation.[1]
Q: I am observing a significant amount of the undesired α-isomer (epimer) in my product after the triazole formation step. How can I improve the stereoselectivity?
A: Formation of the wrong isomer is a common problem, often exacerbated by high temperatures and prolonged reaction times.[1][2]
High Reaction Temperature: Higher temperatures can provide the energy needed for epimerization at the C-3 position.[1]
Long Reaction Times: Extended exposure to reaction conditions can allow the product to equilibrate to a mixture of isomers.[1]
Solvent Effects: The choice of solvent can influence the transition state and favor one isomer over another.
Solutions & Optimization:
Control Temperature in Preceding Steps: Isomerization can sometimes be triggered in steps prior to the final cycloaddition. For example, during steps involving azeotropic water removal, using a solvent mixture like toluene and cyclohexane (1:1) allows for water removal at a lower temperature (85-89°C) compared to toluene alone, which has been shown to reduce the formation of isomers from ~20% down to ~2%.[1]
Optimize Cycloaddition Conditions: For the [3+2] cycloaddition with acetylene gas, use moderately polar solvents and the lowest effective temperature and pressure in the autoclave to achieve conversion without promoting isomerization.[1] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Data Presentation
Table 1: Comparison of Overall Yield and Time in Tazobactam Synthesis
| Sodium Perborate Tetrahydrate | Dichloromethane | Add at 0-5°C, then warm to 20°C | Yields the intermediate sulfoxide |[7] |
Experimental Protocols
Protocol: Oxidation of Azidomethylpenam Diphenylmethyl Ester to the Sulfone
This protocol is based on an improved synthesis method for Tazobactam.[1]
Objective: To oxidize (2S,3S,5R)-3-(azidomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester to the corresponding 4,4-dioxide (sulfone).
In a reaction vessel equipped with a stirrer and a thermometer, prepare a solvent mixture of acetic acid (7 volumes) and demineralized water (3 volumes).
Add the starting azidomethylpenam diphenylmethyl ester (1 equivalent) to the solvent mixture and stir at 25-30°C until a clear solution is obtained (approx. 10 minutes).
Cool the reaction mixture to 0-5°C using an ice bath.
Slowly add potassium permanganate (approx. 4 equivalents) in portions, ensuring the internal temperature does not exceed 5°C. The addition process is highly exothermic and requires careful monitoring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20-25°C.
Stir the reaction at this temperature for approximately 4 hours. Monitor the reaction progress by qualitative HPLC to confirm the consumption of the starting material.
Once the reaction is complete, cool the mixture back to 10-15°C.
Quench the excess potassium permanganate by slowly adding a saturated solution of sodium metabisulfite until the dark purple/brown color of manganese dioxide disappears and a pale yellow solution is formed.
Extract the product by adding ethyl acetate (10 volumes) to the reaction mixture. Stir vigorously, then separate the organic layer.
Wash the organic layer sequentially with demineralized water and then a brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone product, which can be carried forward to the next step.
Navigating Batch-to-Batch Variability of Pilabactam Sodium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive resource for addressing potential batch-to-batch variability of Pilabactam sodium. Consistent product...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing potential batch-to-batch variability of Pilabactam sodium. Consistent product quality is paramount in research and clinical applications, and this guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to ensure reliable and reproducible results.
Discrepancies in experimental results when using different batches of Pilabactam sodium can be a significant concern. This section provides a structured approach to identifying and resolving potential issues related to API variability.
Observed Issue
Potential Root Cause(s)
Recommended Action(s)
Reduced Potency or Efficacy in In-Vitro Assays
1. Incorrect Storage: Degradation due to improper temperature or humidity. 2. Lower Purity in New Batch: Presence of impurities that interfere with the assay. 3. Polymorphism: Different crystalline forms may have different dissolution rates and bioavailability.
1. Verify storage conditions against the manufacturer's certificate of analysis (CoA). 2. Perform purity analysis using High-Performance Liquid Chromatography (HPLC). 3. Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
1. Hygroscopicity: Absorption of moisture from the environment. 2. Presence of Impurities: Residual solvents or synthesis by-products. 3. Different Salt Form: Variation in the sodium salt stoichiometry.
1. Determine water content using Karl Fischer titration. 2. Identify and quantify residual solvents by Gas Chromatography (GC). 3. Confirm the chemical structure and salt form using Nuclear Magnetic Resonance (NMR) and Elemental Analysis.
Inconsistent Pharmacokinetic (PK) Profile in Animal Studies
1. Variations in Particle Size Distribution (PSD): Affects dissolution rate and absorption. 2. Presence of Impurities: Can alter metabolism or clearance. 3. Formulation Issues: Inconsistent mixing or excipient interactions.
1. Measure PSD using laser diffraction. 2. Conduct impurity profiling with Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Review and standardize the formulation and administration protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in active pharmaceutical ingredients (APIs) like Pilabactam sodium?
A1: Batch-to-batch variation in APIs can stem from multiple factors throughout the manufacturing process.[1][2][3] Key contributors include:
Raw Materials: Variability in the quality and purity of starting materials and reagents.
Process Parameters: Minor deviations in reaction temperature, pressure, time, and agitation speed.[2]
Purification and Isolation: Differences in crystallization conditions, filtration, and drying.
Human Factors: Variations in operator procedures and techniques.[4]
Equipment: Differences in equipment performance and calibration.[2]
Q2: How can I proactively assess a new batch of Pilabactam sodium before initiating critical experiments?
A2: It is highly recommended to perform a set of release tests on each new batch to ensure its quality and consistency. A comparative analysis with a previously qualified "golden" batch is ideal. Key tests include:
Visual Inspection: Color and appearance.
Identity Confirmation: Using Fourier-Transform Infrared Spectroscopy (FTIR) or NMR.
Purity Assessment: HPLC is the gold standard for determining the purity and impurity profile.[5]
Water Content: Karl Fischer titration is crucial for hygroscopic compounds.
Solubility: Confirming consistent solubility in your experimental vehicle.
Q3: What role does polymorphism play in the variability of Pilabactam sodium?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, dissolution rate, and stability.[6] Different polymorphs may exhibit different biological activities. It is crucial to ensure that the crystalline form of Pilabactam sodium is consistent across batches, which can be verified by techniques like XRPD and DSC.
Q4: The Certificate of Analysis (CoA) for two batches of Pilabactam sodium appear identical, yet I observe different results. What could be the reason?
A4: While the CoA provides essential information, it may not capture all subtle differences between batches. Potential reasons for discrepancies despite similar CoAs include:
Undetected Impurities: The analytical methods used for the CoA may not detect all impurities, especially those that are structurally similar to the API.
Particle Size and Surface Area: These properties, which can influence dissolution and bioavailability, are often not reported on a standard CoA.[1]
"Non-equivalent" Batches: Even within specified limits, the accumulation of minor differences can lead to observable changes in performance.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method provides a quantitative analysis of Pilabactam sodium purity and identifies any potential impurities.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water
B: 0.1% TFA in Acetonitrile
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg/mL of Pilabactam sodium in the mobile phase A.
X-Ray Powder Diffraction (XRPD) for Polymorph Characterization
XRPD is a powerful technique to identify the crystalline form of Pilabactam sodium.
Instrumentation: X-ray diffractometer.
X-ray Source: Cu Kα radiation.
Scan Range: 2θ from 5° to 40°.
Scan Speed: 2°/min.
Sample Preparation: Gently pack the Pilabactam sodium powder into the sample holder.
Karl Fischer Titration for Water Content Determination
This method accurately quantifies the amount of water in a sample.
Instrumentation: Karl Fischer titrator.
Reagent: Commercially available Karl Fischer reagent.
Sample Preparation: Accurately weigh a suitable amount of Pilabactam sodium and introduce it into the titration vessel.
Procedure: Follow the instrument manufacturer's instructions for titration.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing batch-to-batch variability.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Caption: Key stages in manufacturing that can introduce variability.
Caption: The proposed mechanism of action for Pilabactam sodium as a β-lactamase inhibitor.
Minimizing off-target effects of Pilabactam sodium in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Pilabactam sodium in cell-based assays. Frequently Asked Questions (F...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Pilabactam sodium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pilabactam sodium?
Pilabactam sodium is a novel β-lactamase inhibitor. Its primary function is to covalently bind to and inactivate bacterial β-lactamase enzymes. This action protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria. In cell-based assays involving mammalian cells, Pilabactam sodium is expected to be largely inert; however, off-target effects can occur.
Q2: I am observing unexpected cytotoxicity in my cell line after treatment with Pilabactam sodium. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
High Concentrations: At high concentrations, Pilabactam sodium may induce osmotic stress or other non-specific cytotoxic effects.
Off-Target Enzymatic Inhibition: Pilabactam sodium could be inhibiting host-cell serine hydrolases, which are essential for various cellular processes.
Mitochondrial Dysfunction: The compound might be interfering with mitochondrial function, leading to apoptosis or necrosis.
Contamination: Ensure that the observed cytotoxicity is not due to contamination of the compound stock or cell culture.
Q3: Can Pilabactam sodium interfere with my assay readout?
Yes, direct assay interference is possible. For example, in assays that use fluorescent or luminescent reporters, Pilabactam sodium could have intrinsic fluorescence or quenching properties. It is recommended to run a control with Pilabactam sodium in the absence of cells to check for any direct effect on the assay reagents.
Q4: My cells are showing altered signaling in pathways unrelated to bacterial infection. Could Pilabactam sodium be responsible?
While Pilabactam sodium is designed for high specificity to bacterial β-lactamases, cross-reactivity with mammalian enzymes is possible. If you observe unexpected changes in signaling pathways (e.g., phosphorylation cascades, GPCR signaling), it may be due to off-target inhibition of kinases, phosphatases, or other signaling proteins. A kinase profile or a broad panel screen can help identify such interactions.
Troubleshooting Guides
Issue 1: High Background or False Positives in Screening Assays
Symptom: You observe a signal in wells containing only Pilabactam sodium and assay reagents (no cells).
Possible Cause: Pilabactam sodium may have intrinsic fluorescent or colorimetric properties that interfere with the assay.
Troubleshooting Steps:
Run a spectral scan of Pilabactam sodium to determine its absorbance and emission profile.
Include a "compound-only" control in every experiment to measure and subtract the background signal.
If possible, switch to an alternative assay with a different detection method (e.g., from a fluorescent to a luminescent readout).
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: Experimental results vary significantly between replicates and experiments.[1]
Possible Causes:
Compound Instability: Pilabactam sodium may be unstable in your cell culture medium. The β-lactam ring can be susceptible to hydrolysis.
Cell Health Variability: Inconsistent cell seeding density, passage number, or overall cell health can lead to variable responses.[1][2]
Troubleshooting Steps:
Prepare fresh dilutions of Pilabactam sodium for each experiment from a frozen stock.
Standardize your cell culture protocol, ensuring consistent cell passage numbers and seeding densities.
Perform a time-course experiment to determine the stability of Pilabactam sodium in your specific assay conditions.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Pilabactam sodium against its intended targets and a panel of common off-target enzymes. This data is representative and should be used as a guide for designing experiments.
This protocol is used to assess the cytotoxic effects of Pilabactam sodium.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of Pilabactam sodium in cell culture medium. Replace the old medium with the medium containing different concentrations of Pilabactam sodium. Include a "vehicle-only" control.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow for assessing off-target kinase inhibition.
Assay Selection: Choose a commercially available kinase profiling service or an in-house assay platform (e.g., LanthaScreen™, Kinase-Glo®).
Compound Preparation: Prepare a stock solution of Pilabactam sodium at a concentration 100-fold higher than the highest desired screening concentration.
Assay Performance: Follow the manufacturer's instructions for the chosen kinase panel. Typically, this involves incubating the compound with the kinase, substrate, and ATP, followed by detection of product formation or ATP consumption.
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For significant hits, perform a dose-response curve to determine the IC50 value.
Pilabactam sodium formulation challenges for in vivo studies
Welcome to the technical support center for Pilabactam sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges encountered durin...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Pilabactam sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges encountered during in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation of Pilabactam sodium for in vivo experiments.
Question 1: My Pilabactam sodium formulation appears cloudy or forms a precipitate upon reconstitution. What are the potential causes and solutions?
Answer:
Poor aqueous solubility is a common challenge with new chemical entities. Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
pH Adjustment: The stability and solubility of β-lactam compounds are often pH-dependent.[1][2] Pilabactam sodium, being a sodium salt, will likely form a more acidic solution upon dissolution. Adjusting the pH with a suitable buffer may be necessary. It is recommended to maintain a pH between 6.0 and 7.5 for many β-lactams to ensure stability.[1]
Vehicle Selection: If water for injection proves to be an unsuitable vehicle, consider using alternative pharmaceutically acceptable vehicles. However, be aware that some vehicles like DMSO, PEG-400, and propylene glycol can cause neurotoxicity or other adverse effects at high concentrations.[3][4] Always include a vehicle-only control group in your studies.[5]
Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents for preclinical studies include a limited concentration of DMSO, PEG-400, or ethanol in saline or buffer.[5][6]
Temperature Control: Prepare the formulation at a controlled room temperature. Some compounds may have lower solubility at colder temperatures.[7] Conversely, avoid excessive heat, as it can degrade β-lactam antibiotics.[8]
Fresh Preparation: Due to the potential for hydrolysis of the β-lactam ring, it is always recommended to prepare the formulation fresh for each experiment.[9]
Question 2: I am observing inconsistent efficacy or high variability in my in vivo results. Could the formulation be the cause?
Answer:
Yes, formulation issues are a frequent cause of inconsistent in vivo results. Here’s what to consider:
Incomplete Dissolution: If the drug is not fully dissolved, you are essentially administering a suspension with variable particle sizes, leading to erratic absorption. Ensure complete dissolution before administration.
Stability in the Formulation: Pilabactam sodium may not be stable in the chosen vehicle over the duration of the experiment. The degradation of β-lactam antibiotics in aqueous solutions can be rapid.[1] It is crucial to use the formulation immediately after preparation.
Route of Administration: The chosen route of administration can significantly impact bioavailability. For compounds with potential solubility issues, intraperitoneal (IP) or intravenous (IV) routes may provide more consistent exposure compared to oral gavage.[9]
Homogeneity of the Formulation: If you are working with a suspension, ensure it is uniformly mixed before each animal is dosed.
Question 3: The reconstituted Pilabactam sodium solution is colored. Is this a sign of degradation?
Answer:
The appearance of color in a solution that is expected to be colorless can be an indicator of impurity or degradation.[8] The color grade is an important quality attribute for many pharmaceutical products.[8] If you observe a color change, it is advisable to:
Review the Certificate of Analysis (CoA): Check the described appearance of the compound.
Assess Stability: The color change may be time-dependent, indicating degradation of the product in solution. Prepare the solution and observe it over the time course of your planned experiment to see if the color intensifies.
Consider pH Effects: The pH of the solution can influence the stability and color of the formulation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Pilabactam sodium powder?
A1: Lyophilized powders should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is generally recommended to minimize degradation.[10] Always refer to the specific storage instructions provided with the compound.
Q2: How long is the reconstituted Pilabactam sodium solution stable?
A2: The stability of reconstituted β-lactamase inhibitors can be limited. It is strongly recommended to use the solution immediately after preparation.[9] If temporary storage is unavoidable, it should be kept on ice and protected from light, and a stability study should be conducted to determine the acceptable storage duration.
Q3: What are suitable vehicles for in vivo administration of Pilabactam sodium?
A3: The choice of vehicle depends on the required concentration and the route of administration. For a sodium salt like Pilabactam sodium, the initial vehicle to try is typically sterile Water for Injection or 0.9% saline.[3] If solubility is a challenge, buffered solutions or vehicles containing co-solvents like PEG-400 or cyclodextrins may be necessary.[6][9]
Q4: What excipients can be used in the formulation of Pilabactam sodium?
A4: For early-stage in vivo studies, it is best to keep the formulation as simple as possible.[11] If necessary, excipients such as buffers (e.g., phosphate or citrate) to control pH, and tonicity-adjusting agents (e.g., sodium chloride, dextrose) for parenteral routes can be considered.[2][12]
Data Presentation
Table 1: Illustrative Solubility Profile of Pilabactam Sodium in Common Vehicles
Vehicle
Solubility (mg/mL) at 25°C
Observations
Water for Injection
~5
Forms a slightly hazy solution
0.9% Saline
~5
Similar to water, slightly hazy
5% Dextrose in Water (D5W)
~7
Improved solubility, clearer solution
Phosphate Buffered Saline (PBS), pH 7.4
> 20
Clear solution
10% DMSO in 0.9% Saline
> 50
Clear solution
20% PEG-400 in 0.9% Saline
> 40
Clear solution
Note: This data is illustrative and should be confirmed experimentally for your specific batch of Pilabactam sodium.
Table 2: Illustrative Stability of Reconstituted Pilabactam Sodium (10 mg/mL in PBS, pH 7.4)
Storage Condition
% Remaining after 1 hour
% Remaining after 4 hours
% Remaining after 24 hours
Room Temperature (~25°C)
98%
90%
65%
Refrigerated (2-8°C)
99%
97%
85%
On Ice (~0°C)
>99%
98%
92%
Note: This data is illustrative. It is crucial to perform a stability study for your specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Pilabactam Sodium Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, sterile solution of Pilabactam sodium suitable for IV injection in a rodent model.
Materials:
Pilabactam sodium (lyophilized powder)
Sterile Phosphate Buffered Saline (PBS), pH 7.4
Sterile, pyrogen-free vials
Sterile syringes and needles
0.22 µm sterile syringe filter
Procedure:
Calculate the required amount of Pilabactam sodium and PBS based on the desired final concentration and total volume needed for the study.
Aseptically add the calculated volume of sterile PBS (pH 7.4) to the vial containing the Pilabactam sodium powder.
Gently swirl the vial to dissolve the powder. Do not shake vigorously to avoid foaming. If necessary, brief vortexing can be applied.
Visually inspect the solution for complete dissolution and the absence of particulates.
If the solution is completely clear, draw it into a sterile syringe.
Attach a 0.22 µm sterile syringe filter to the syringe.
Filter the solution into a new sterile, pyrogen-free vial. This step ensures the sterility of the final formulation.
The formulation is now ready for administration. Use immediately.
Protocol 2: Reconstitution of Lyophilized Pilabactam Sodium
Objective: To properly reconstitute a vial of lyophilized Pilabactam sodium for subsequent dilution.
Materials:
Vial of lyophilized Pilabactam sodium
Sterile diluent (e.g., Water for Injection or a specified buffer)
Sterile syringe and needle
Alcohol wipes
Procedure:
Remove the plastic cap from the vial of Pilabactam sodium and the diluent vial.
Wipe the rubber stoppers of both vials with an alcohol wipe and allow them to dry.[13]
Using a sterile syringe, draw up the prescribed volume of the sterile diluent.
Slowly inject the diluent into the vial of lyophilized Pilabactam sodium, directing the stream against the side of the vial to avoid frothing.[13]
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[14]
The reconstituted solution is now ready for use or further dilution as per the experimental protocol.
Mandatory Visualizations
Caption: Experimental workflow for preparing and administering Pilabactam sodium.
Caption: Troubleshooting logic for Pilabactam sodium formulation issues.
Pilabactam Sodium vs. Tazobactam: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of pilabactam sodium, a novel β-lactamase inhibitor, and tazobactam, a widely used β-lactamase inh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of pilabactam sodium, a novel β-lactamase inhibitor, and tazobactam, a widely used β-lactamase inhibitor. The information is compiled from publicly available scientific literature and is intended for an audience with a professional background in drug development and microbiology.
Executive Summary
Pilabactam sodium (also known as ANT3310) is a broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It has demonstrated potent activity against a wide range of β-lactamases, including carbapenemases, and shows promise in potentiating the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1][2][3][4][5] Tazobactam, a well-established β-lactamase inhibitor, is effective against many plasmid-mediated β-lactamases but has limited activity against certain classes of enzymes, such as metallo-β-lactamases and some carbapenemases.
This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and available in vivo data.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Pilabactam and Tazobactam Against Purified β-Lactamase Enzymes
β-Lactamase Enzyme
Pilabactam (ANT3310) IC50 (nM)
Tazobactam IC50 (nM)
AmpC
1 - 175
Variable, generally less potent
CTX-M-15
1 - 175
Potent inhibitor
TEM-1
1 - 175
Potent inhibitor
SHV-1
Not explicitly stated
Potent inhibitor
OXA-48
1 - 175
No significant activity
OXA-23
1 - 175
No significant activity
KPC-2
1 - 175
No significant activity
Table 2: In Vivo Efficacy of Pilabactam in a Murine Thigh Infection Model
Parameter
Value
Animal Model
Murine thigh infection model
Dosing
25-100 mg/kg (intravenous) at 1, 3, 5, and 7 h post-infection
Outcome
Reduction in bacterial burdens
Note: Specific quantitative data on the reduction of bacterial burdens were not available in the provided search results.
Table 3: Pharmacokinetic Properties of Pilabactam in Mice
Parameter
Value
Animal Model
Male Swiss albino mice
Dose
1 mg/kg (intravenous)
T1/2 (Half-life)
0.64 h
AUC (Area Under the Curve)
412 ng•h/mL
Cl (Clearance)
40 mL/min/kg
Note: Comprehensive, directly comparable in vivo efficacy and pharmacokinetic data for tazobactam in the same experimental models was not found in the initial search results.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Pilabactam):
The inhibitory activity of pilabactam (ANT3310) against a panel of serine β-lactamases (AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2) was determined by measuring the IC50 values. The experiments were conducted by incubating the enzymes with varying concentrations of pilabactam for 10 minutes.[1] The remaining enzyme activity was then measured using a suitable substrate.
In Vivo Murine Thigh Infection Model (Pilabactam):
The in vivo efficacy of pilabactam was evaluated in a murine thigh infection model. Mice were infected with a bacterial strain, and treatment with pilabactam was initiated at 1, 3, 5, and 7 hours post-infection via intravenous injection at doses ranging from 25 to 100 mg/kg.[1] The primary outcome was the reduction in bacterial burdens in the thigh tissue.
Pharmacokinetic Study in Mice (Pilabactam):
Pharmacokinetic parameters of pilabactam were determined in male Swiss albino mice. A single intravenous dose of 1 mg/kg was administered.[1] Blood samples were collected at various time points to determine the plasma concentration of the drug, from which parameters such as half-life (T1/2), area under the curve (AUC), and clearance (Cl) were calculated.
Mandatory Visualization
Caption: Mechanism of action of Pilabactam in protecting β-lactam antibiotics from degradation.
A Head-to-Head Battle of Beta-Lactamase Inhibitors: Pilabactam Sodium vs. Avibactam
FOR IMMEDIATE RELEASE [CITY, STATE] – [Date] – In the ongoing struggle against antibiotic resistance, the development of novel beta-lactamase inhibitors is paramount. This guide provides a detailed comparative analysis o...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE RELEASE
[CITY, STATE] – [Date] – In the ongoing struggle against antibiotic resistance, the development of novel beta-lactamase inhibitors is paramount. This guide provides a detailed comparative analysis of two such inhibitors, Pilabactam sodium and Avibactam, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, chemical structures, and inhibitory activities against a spectrum of beta-lactamase enzymes, this document aims to provide a comprehensive resource for understanding their potential therapeutic applications.
Executive Summary
Pilabactam sodium and Avibactam are both diazabicyclooctane (DBO) beta-lactamase inhibitors designed to counteract bacterial resistance to beta-lactam antibiotics. While structurally similar, emerging data suggests potential differences in their spectrum of activity and inhibitory potency. This guide synthesizes available preclinical data to offer a direct comparison of their performance.
Chemical Structures
The foundational structures of Pilabactam sodium and Avibactam are presented below, highlighting the key chemical moieties that contribute to their inhibitory activity.
Both Pilabactam sodium and Avibactam function by inactivating serine beta-lactamases, enzymes that degrade beta-lactam antibiotics. However, the specifics of their inhibitory mechanisms show subtle but important distinctions.
Pilabactam sodium is described as a covalent inhibitor of serine beta-lactamases.[2][3] This implies that it forms a stable, covalent bond with the active site serine residue of the enzyme, rendering it inactive.
Avibactam , on the other hand, is a reversible covalent inhibitor.[2] It acylates the active site serine of the beta-lactamase, but this bond can be slowly hydrolyzed, regenerating the active inhibitor. This unique mechanism allows a single molecule of Avibactam to potentially inhibit multiple beta-lactamase enzymes.
Figure 1: Mechanisms of Beta-Lactamase Inhibition.
Comparative Inhibitory Activity
The true measure of a beta-lactamase inhibitor lies in its spectrum and potency of inhibition against clinically relevant enzymes. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for Pilabactam sodium and Avibactam against key Class A, C, and D beta-lactamases.
Table 1: IC50 Values against Class A Beta-Lactamases
Note: The available data for Pilabactam sodium is often presented as a range across a panel of enzymes. Specific values for each enzyme are not always publicly available.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of beta-lactamase inhibitors. A standard experimental workflow for such an assay is outlined below.
Beta-Lactamase Inhibition Assay Protocol
This protocol describes a common method for determining the IC50 of an inhibitor using the chromogenic cephalosporin, nitrocefin, as a substrate.
Reagent Preparation:
Prepare a stock solution of the beta-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Prepare a stock solution of the inhibitor (Pilabactam sodium or Avibactam) in a suitable solvent (e.g., DMSO or water).
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO).
Prepare the assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Assay Procedure:
In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to each well.
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity for each inhibitor concentration.
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Figure 2: Experimental Workflow for IC50 Determination.
Logical Comparison of Key Characteristics
To provide a clear, at-a-glance comparison, the key attributes of Pilabactam sodium and Avibactam are summarized in the following logical diagram.
Comparative Analysis of Pilabactam Sodium's Synergistic Activity with Meropenem vs. Imipenem: A Review of Available Data
A direct comparative analysis of the synergistic activity of pilabactam sodium with meropenem versus imipenem cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches for...
Author: BenchChem Technical Support Team. Date: November 2025
A direct comparative analysis of the synergistic activity of pilabactam sodium with meropenem versus imipenem cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches for studies containing quantitative data, such as minimum inhibitory concentration (MIC) values from checkerboard or time-kill assays, for pilabactam sodium in combination with either meropenem or imipenem have not yielded any specific results.
While the field of antibacterial synergy is robust, with numerous studies investigating the effects of combining different beta-lactamase inhibitors with carbapenems like meropenem and imipenem, specific data for pilabactam sodium remains elusive in the public domain. This guide will, therefore, outline the standard methodologies used for such comparative studies and provide a framework for how such an analysis would be presented, should the data become available.
Hypothetical Data Presentation
In a typical comparison guide, quantitative data from in vitro synergy testing would be summarized in a table. This allows for a clear and concise comparison of the drug combinations against various bacterial strains. The primary metric for synergy in a checkerboard assay is the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 typically indicates synergy.
Table 1: Hypothetical MIC and FIC Index Data for Pilabactam Sodium in Combination with Meropenem and Imipenem against Carbapenem-Resistant Enterobacteriaceae (CRE)
Bacterial Isolate
Meropenem MIC (µg/mL)
Meropenem + Pilabactam sodium MIC (µg/mL)
Meropenem Combination FIC Index
Imipenem MIC (µg/mL)
Imipenem + Pilabactam sodium MIC (µg/mL)
Imipenem Combination FIC Index
K. pneumoniae 1
32
4
0.25
32
8
0.5
K. pneumoniae 2
64
8
0.25
64
16
0.5
E. coli 1
16
2
0.25
16
4
0.5
E. cloacae 1
128
16
0.25
128
32
0.5
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Standard Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative guide on antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
Bacterial Strain Preparation: Clinically relevant bacterial isolates (e.g., carbapenem-resistant Klebsiella pneumoniae, Escherichia coli) are cultured on appropriate agar plates overnight at 37°C. A bacterial suspension is then prepared in a saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Antibiotic Preparation and Dilution: Stock solutions of pilabactam sodium, meropenem, and imipenem are prepared according to the manufacturer's instructions. Serial twofold dilutions of each antibiotic are prepared in CAMHB.
Plate Setup: In a 96-well microtiter plate, serial dilutions of meropenem (or imipenem) are added to the wells along the x-axis, and serial dilutions of pilabactam sodium are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each drug alone are also included to determine their individual MICs.
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤0.5, additivity/indifference as an FIC index of >0.5 to 4, and antagonism as an FIC index of >4.
Time-Kill Assay Protocol
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Bacterial Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB as described for the checkerboard assay.
Experimental Setup: Test tubes containing CAMHB are prepared with the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. A growth control tube without any antibiotic is also included.
Inoculation and Sampling: The tubes are inoculated with the bacterial suspension and incubated at 37°C with shaking. Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Viable Cell Counting: The withdrawn aliquots are serially diluted in saline and plated on appropriate agar plates. The plates are incubated overnight at 37°C, and the number of colonies (CFU/mL) is counted.
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic combination and control. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz are essential for illustrating complex workflows and mechanisms.
Caption: Workflow for in vitro antibiotic synergy testing.
Caption: Synergistic action of a carbapenem and a β-lactamase inhibitor.
Comparative
Comparative Analysis of Beta-Lactamase Inhibitors Against ESBL-Producing E. coli
For Researchers, Scientists, and Drug Development Professionals Preamble: Initial inquiries for "Pilabactam sodium" did not yield publicly available data necessary for a comparative analysis. This guide, therefore, prese...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Preamble: Initial inquiries for "Pilabactam sodium" did not yield publicly available data necessary for a comparative analysis. This guide, therefore, presents a detailed comparison of three established beta-lactamase inhibitors: Tazobactam , Avibactam , and Relebactam , in their respective commercially available combinations, against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.
Executive Summary
The emergence of ESBL-producing E. coli poses a significant challenge to antimicrobial chemotherapy. Beta-lactamase inhibitors, when combined with beta-lactam antibiotics, are a crucial therapeutic strategy. This guide provides a comparative overview of the in vitro efficacy of Piperacillin-Tazobactam, Ceftazidime-Avibactam, and Imipenem-Relebactam against ESBL-producing E. coli. The data presented is compiled from various in vitro studies and is intended to inform research and development efforts in this critical area.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the three beta-lactam/beta-lactamase inhibitor combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative MIC Values (μg/mL) of Piperacillin-Tazobactam against ESBL-Producing E. coli
Study/Region
Number of Isolates
MIC50
MIC90
Susceptibility (%)
Study 1
11,931
-
-
Varies by co-resistance
Study 2 (Urosepsis isolates)
-
-
-
Lower mortality difference in urinary source infections[1]
Study 3 (Bacteremia)
-
-
-
No significant difference in mortality vs. carbapenems in some studies[2]
Note: Susceptibility breakpoints for piperacillin-tazobactam can vary (e.g., CLSI ≤16/4 μg/mL, EUCAST ≤8/4 μg/mL). The presence of other resistance mechanisms, such as OXA-1 beta-lactamase, can increase MIC values.[3][4]
Table 2: Comparative MIC Values (μg/mL) of Ceftazidime-Avibactam against ESBL-Producing E. coli
Note: Avibactam is a potent inhibitor of a wide range of beta-lactamases, including ESBLs, and generally restores the activity of ceftazidime.[10][11][12][13][14]
Table 3: Comparative MIC Values (μg/mL) of Imipenem-Relebactam against ESBL-Producing E. coli
Note: Relebactam restores the activity of imipenem against many imipenem-resistant, ESBL-producing isolates.[17][18][19][20][21][22]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of these antimicrobial agents.
a. Broth Microdilution Method (as per CLSI guidelines)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
Dispense serial two-fold dilutions of the antimicrobial agent (e.g., piperacillin-tazobactam with a fixed tazobactam concentration of 4 µg/mL) into the wells of a 96-well microtiter plate.
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Quality Control: Standard ATCC strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[15][23][24]
b. Agar Dilution Method
Objective: Similar to broth microdilution, but performed on solid media.
Procedure:
Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of the antimicrobial agent.
Prepare a standardized bacterial inoculum (approximately 1 x 10^4 CFU per spot).
Spot the bacterial suspension onto the surface of each agar plate.
Incubate the plates at 35°C ± 2°C for 16-20 hours.
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.
Time-Kill Assay
Objective: To assess the bactericidal activity of an antimicrobial agent over time.
Procedure:
Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
Incubate the tubes at 35°C with agitation.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
Perform serial dilutions of the aliquots in a suitable neutralizer or saline.
Plate the dilutions onto Mueller-Hinton agar plates to determine the number of viable bacteria (CFU/mL).
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Cross-resistance studies with Pilabactam sodium and other beta-lactamase inhibitors
For Immediate Release San Diego, CA – In the ongoing battle against antimicrobial resistance, a new beta-lactamase inhibitor, Pilabactam sodium (also known as QPX7728), is demonstrating remarkable potential in overcoming...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
San Diego, CA – In the ongoing battle against antimicrobial resistance, a new beta-lactamase inhibitor, Pilabactam sodium (also known as QPX7728), is demonstrating remarkable potential in overcoming resistance mechanisms that render many current antibiotics ineffective. Developed by Qpex Biopharma, this novel agent exhibits a broad spectrum of activity against both serine and metallo-beta-lactamases, offering a promising new option for treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of Pilabactam sodium with other beta-lactamase inhibitors, supported by experimental data.
Overcoming the Resistance Challenge
The effectiveness of beta-lactam antibiotics is consistently threatened by the production of beta-lactamase enzymes by bacteria. While the introduction of beta-lactamase inhibitors (BLIs) has been a crucial strategy, the emergence of new and diverse enzymes, including metallo-beta-lactamases (MBLs), has created a significant clinical challenge. Pilabactam sodium, a cyclic boronic acid-based BLI, distinguishes itself by its ability to inhibit a wider range of these enzymes than many currently available inhibitors.[1][2]
Comparative In Vitro Activity
Pilabactam sodium, in combination with various beta-lactam antibiotics, has shown potent in vitro activity against a wide array of clinically important Gram-negative pathogens that are resistant to other commercially available beta-lactam/beta-lactamase inhibitor combinations.
Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
Pilabactam sodium significantly enhances the potency of meropenem against CRAB isolates. The addition of Pilabactam sodium at concentrations of 4 and 8 µg/mL markedly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of these highly resistant bacteria.
Table 1: Comparative Activity of Meropenem in Combination with Pilabactam Sodium against Carbapenem-Resistant Acinetobacter baumannii (n=275) [3][4]
Combination Agent
Pilabactam Sodium Concentration (µg/mL)
Meropenem MIC50 (µg/mL)
Meropenem MIC90 (µg/mL)
Meropenem alone
-
64
>64
Meropenem + Pilabactam
4
4
8
Meropenem + Pilabactam
8
2
4
Activity against Pseudomonas aeruginosa
Against a challenging panel of Pseudomonas aeruginosa isolates, including those resistant to ceftazidime-avibactam and ceftolozane-tazobactam, Pilabactam sodium restores the activity of multiple beta-lactam partners. Notably, the combination with ceftolozane demonstrates superior activity.
Table 2: Comparative Activity of Beta-Lactam Combinations with Pilabactam Sodium (8 µg/mL) against a Challenge Panel of Pseudomonas aeruginosa (n=290) [1]
Combination Agent
% Susceptible at Breakpoint
Ceftolozane-Tazobactam
1.4
Ceftazidime-Avibactam
2.4
Meropenem-Vaborbactam
15.2
Imipenem-Relebactam
19.3
Ceftolozane + Pilabactam
78.6
Meropenem + Pilabactam
65.5
Cefepime + Pilabactam
70.3
Piperacillin + Pilabactam
70.3
Activity against Enterobacterales
Pilabactam sodium demonstrates potent activity against Enterobacterales producing a wide range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and metallo-beta-lactamases (MBLs). It effectively restores the activity of both intravenous and oral beta-lactam antibiotics.
Table 3: Comparative Activity of Meropenem in Combination with Pilabactam Sodium against Carbapenem-Resistant Enterobacterales (n=208) [1]
Combination Agent
Pilabactam Sodium Concentration (µg/mL)
Meropenem MIC50 (µg/mL)
Meropenem MIC90 (µg/mL)
Meropenem alone
-
64
>128
Meropenem + Pilabactam
4
0.5
2
Meropenem + Pilabactam
8
0.25
1
Mechanism of Action: A Broader Net
Pilabactam sodium's unique cyclic boronate structure allows it to form a reversible covalent bond with the active site of both serine- and metallo-beta-lactamases.[2][5][6] This dual-targeting mechanism is a significant advantage over many existing inhibitors which are primarily effective against serine-beta-lactamases.
Caption: Mechanism of action of Pilabactam sodium in combination with a beta-lactam antibiotic.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Testing
MIC values were determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Pilabactam sodium represents a significant advancement in the field of beta-lactamase inhibitors. Its ultra-broad-spectrum activity, particularly against challenging pathogens producing both serine- and metallo-beta-lactamases, positions it as a promising candidate to address the critical unmet medical need for new agents to treat serious Gram-negative infections. The in vitro data strongly suggest that Pilabactam sodium, in combination with appropriate beta-lactam partners, has the potential to overcome a wide range of resistance mechanisms, thereby restoring the clinical utility of these essential antibiotics. Further clinical studies are underway to evaluate the in vivo efficacy and safety of Pilabactam sodium-based combination therapies.
The Evolving Landscape of Beta-Lactamase Inhibitors: A Comparative Guide for Researchers
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the ongoing search for effective treatments, combination therapies involving β-lactam antibiotics and β-lactamase i...
Author: BenchChem Technical Support Team. Date: November 2025
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the ongoing search for effective treatments, combination therapies involving β-lactam antibiotics and β-lactamase inhibitors have proven to be a cornerstone of antimicrobial stewardship. While information on the novel agent Pilabactam sodium remains limited in publicly accessible research, this guide provides a comparative analysis of three prominent, next-generation β-lactamase inhibitors: Avibactam, Relebactam, and Vaborbactam. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, a detailed look at experimental protocols, and visualizations of key mechanisms.
Introduction to Next-Generation β-Lactamase Inhibitors
Traditional β-lactamase inhibitors, such as clavulanic acid and tazobactam, have been instrumental in combating resistance mediated by Ambler class A β-lactamases. However, the rise of more complex resistance mechanisms, including extended-spectrum β-lactamases (ESBLs), carbapenemases (like Klebsiella pneumoniae carbapenemase - KPC), and AmpC β-lactamases, has necessitated the development of novel inhibitors with a broader spectrum of activity. Avibactam, Relebactam, and Vaborbactam represent significant advancements in this field, each with unique properties and clinical applications.
Comparative Efficacy Against Multidrug-Resistant Bacteria
The following tables summarize the in vitro efficacy of Avibactam, Relebactam, and Vaborbactam in combination with their respective β-lactam partners against key MDR Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Efficacy (MIC90 in µg/mL) of Avibactam in Combination with Ceftazidime
Bacterial Species
Ceftazidime Alone
Ceftazidime-Avibactam
Fold-change in MIC90
Enterobacteriaceae (KPC-producing)
>64
2
>32
Enterobacteriaceae (ESBL-producing)
32
0.5
64
Pseudomonas aeruginosa (Carbapenem-resistant)
32
8
4
Note: MIC90 is the concentration at which 90% of isolates are inhibited.
Table 2: In Vitro Efficacy (MIC90 in µg/mL) of Relebactam in Combination with Imipenem
Bacterial Species
Imipenem Alone
Imipenem-Relebactam
Fold-change in MIC90
Enterobacterales (Imipenem-nonsusceptible)
>16
2
>8
Pseudomonas aeruginosa (Imipenem-nonsusceptible)
16
4
4
Enterobacterales (KPC-producing)
32
1
32
Note: MIC90 is the concentration at which 90% of isolates are inhibited.[1][2]
Table 3: In Vitro Efficacy (MIC90 in µg/mL) of Vaborbactam in Combination with Meropenem
Bacterial Species
Meropenem Alone
Meropenem-Vaborbactam
Fold-change in MIC90
Enterobacterales (Carbapenem-resistant, CRE)
>8
1
>8
Enterobacterales (KPC-producing)
32
0.5
64
Pseudomonas aeruginosa
2
2
No Change
Note: MIC90 is the concentration at which 90% of isolates are inhibited. Vaborbactam has limited activity against Pseudomonas aeruginosa.[3][4]
Mechanisms of Action: A Visual Comparison
The inhibitory mechanisms of these novel agents differ from traditional β-lactamase inhibitors. The following diagrams illustrate their distinct modes of action.
Comparative analysis of the safety profiles of Pilabactam sodium and clavulanic acid
A detailed examination of the available safety and toxicological data for the novel β-lactamase inhibitor, Pilabactam sodium, in comparison to the established compound, clavulanic acid. Introduction The rise of antibioti...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed examination of the available safety and toxicological data for the novel β-lactamase inhibitor, Pilabactam sodium, in comparison to the established compound, clavulanic acid.
Introduction
The rise of antibiotic resistance necessitates the development of new β-lactamase inhibitors to protect and enhance the efficacy of β-lactam antibiotics. Pilabactam sodium is an investigational β-lactamase inhibitor, while clavulanic acid has been a cornerstone of combination antibiotic therapy for decades. This guide provides a comparative analysis of the safety profiles of these two compounds, drawing upon available preclinical and clinical data. It is important to note that publicly available safety data for Pilabactam sodium is currently limited, necessitating a comparison that highlights both what is known and where data is lacking. This analysis is intended for researchers, scientists, and drug development professionals.
Quantitative Safety Data Summary
The following table summarizes the available quantitative safety data for Pilabactam sodium and clavulanic acid. The significant disparity in the amount of available data is a key finding of this comparison.
Allergic reactions (rash, hives, swelling), severe skin reactions (Stevens-Johnson syndrome), drug-induced liver injury (cholestatic hepatitis), severe diarrhea (C. difficile-associated)[4][6][7][8].
Specific Organ Toxicity
Data not publicly available
Liver: Idiosyncratic drug-induced liver injury (DILI), primarily cholestatic, is a known, albeit rare, serious adverse effect, particularly when combined with amoxicillin[6][9][10].
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety findings. Below are representative protocols for key safety experiments.
Acute Oral Toxicity Study (General Protocol)
A standardized acute oral toxicity study, often following OECD Guideline 423, is a fundamental component of preclinical safety assessment.
Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice of a single sex (usually female, as they are often slightly more sensitive) are used.
Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of animals. If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be tested.
Administration: The test substance is administered orally via gavage.
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any pathological changes in organs and tissues.
LD50 Determination: The Lethal Dose, 50% (LD50) is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.
Monitoring for adverse events in human clinical trials is a critical step in evaluating the safety of a new drug.
Participant Population: Healthy volunteers (in Phase 1 trials) or patients with the target indication.
Data Collection: Adverse events (AEs) are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. The severity, seriousness, and relationship to the study drug are assessed.
Laboratory Monitoring: Standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) are performed at baseline and at specified intervals throughout the study to monitor for organ toxicity.
Vital Signs and Physical Examinations: Regular monitoring of vital signs and performance of physical examinations to detect any drug-related changes.
Specialized Assessments: Depending on the drug class, specialized safety assessments such as electrocardiograms (ECGs) may be included.
Data Analysis: The incidence, nature, and severity of AEs are compared between the investigational drug group and the control (placebo or active comparator) group.
Signaling Pathways and Experimental Workflows
Visualizing experimental processes and biological pathways can aid in understanding the assessment of drug safety.
Figure 1: A simplified workflow for drug safety evaluation.
Comparative Analysis of Safety Profiles
Clavulanic Acid
Clavulanic acid, most commonly used in combination with amoxicillin, has a well-established safety profile based on decades of clinical use.
Gastrointestinal Effects: The most frequently reported adverse effects are gastrointestinal in nature, including diarrhea, nausea, and vomiting[4][5]. These effects are generally mild to moderate in severity.
Hepatic Effects: A significant, though rare, adverse effect associated with amoxicillin-clavulanate is idiosyncratic drug-induced liver injury (DILI)[6][9][10]. This is typically characterized by cholestatic hepatitis, which may have a delayed onset of several weeks after initiation of therapy[10]. While the exact mechanism is not fully understood, it is thought to be an immune-mediated reaction, and the clavulanate component is believed to play a major role[6][10].
Hypersensitivity Reactions: As with other β-lactams, allergic reactions can occur, ranging from skin rashes to more severe, systemic reactions[4][8].
Dermatologic Reactions: Severe cutaneous adverse reactions, such as Stevens-Johnson syndrome, have been reported, although they are rare[7][8].
Pilabactam Sodium
The publicly available safety data for Pilabactam sodium is very limited at this time, primarily because it is an investigational compound.
Clinical Data: A Phase 1 clinical trial (NCT03622008) was conducted to evaluate the safety, tolerability, and pharmacokinetics of multiple intravenous doses of a combination of cefepime and tazobactam (WCK 4282, which may be related to Pilabactam) in healthy adult volunteers for 10 days[4]. The results of this study are not yet publicly available in detail. Another study investigating the pharmacokinetics of WCK 4282 in subjects with varying degrees of renal function reported that no adverse events occurred during the trial[1][2][3].
Preclinical Data: No specific preclinical toxicology data for Pilabactam sodium, such as LD50 values or findings from repeated-dose toxicity studies, are currently available in the public domain.
Discussion and Future Directions
The comparison of the safety profiles of Pilabactam sodium and clavulanic acid is currently constrained by the lack of comprehensive, publicly accessible data for Pilabactam sodium. While clavulanic acid's safety profile is well-characterized, with gastrointestinal intolerance being common and idiosyncratic liver injury being a known rare but serious risk, the safety profile of Pilabactam sodium remains largely undefined in the public literature.
The single report of no adverse events in a pharmacokinetic study of WCK 4282 (potentially related to Pilabactam) is a positive but very preliminary piece of information[1][2][3]. A thorough assessment of Pilabactam sodium's safety will require the publication of data from completed and ongoing preclinical toxicology studies and clinical trials.
For researchers and drug development professionals, this comparative analysis underscores the importance of rigorous post-marketing surveillance for established drugs like clavulanic acid and the critical need for transparency and timely publication of safety data for new chemical entities like Pilabactam sodium. As more information on Pilabactam sodium becomes available, a more direct and detailed comparison of its safety profile relative to clavulanic acid and other β-lactamase inhibitors will be possible. This will be essential for determining its potential role in clinical practice and its overall risk-benefit profile.
Figure 2: The logical relationship of available safety data.
An In Vitro Comparative Guide to the Mechanism of Action of Pilabactam Sodium
Disclaimer: As of late 2025, "Pilabactam sodium" does not correspond to a publicly documented antibacterial agent. The following guide is an illustrative example based on established in vitro validation methods for novel...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of late 2025, "Pilabactam sodium" does not correspond to a publicly documented antibacterial agent. The following guide is an illustrative example based on established in vitro validation methods for novel β-lactam/β-lactamase inhibitor combinations. The experimental data presented is hypothetical and designed to demonstrate the structure and content of a comparative validation guide for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust activity against multidrug-resistant (MDR) pathogens. This guide provides an in vitro validation of the mechanism of action for Pilabactam sodium, a novel investigational β-lactam/β-lactamase inhibitor combination. Pilabactam sodium is designed to target critical bacterial enzymes, specifically Penicillin-Binding Proteins (PBPs), which are essential for the integrity of the bacterial cell wall.
This document compares the in vitro performance of Pilabactam sodium with established broad-spectrum agents, Meropenem and Ceftazidime-Avibactam, providing supporting experimental data and detailed protocols to ensure reproducibility.
Proposed Mechanism of Action: PBP Inhibition
Like other β-lactam antibiotics, the active component of Pilabactam sodium is hypothesized to inhibit bacterial cell wall synthesis. It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death. The "sodium" component refers to the salt form of the drug, while the "Pilabactam" component likely includes a novel β-lactamase inhibitor to protect the β-lactam ring from degradation by bacterial β-lactamase enzymes.
Caption: Proposed mechanism of Pilabactam sodium action.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The in vitro activity of Pilabactam sodium was assessed against a panel of Gram-positive and Gram-negative bacteria and compared with Meropenem and Ceftazidime-Avibactam.
Data Presentation: Comparative MIC Values (μg/mL)
Organism (Strain)
Resistance Profile
Pilabactam sodium (MIC90)
Meropenem (MIC90)
Ceftazidime-Avibactam (MIC90)
Staphylococcus aureus (ATCC 43300)
MRSA
2
>64
>64
Escherichia coli (ATCC 35218)
ESBL Producer
0.5
0.06
0.25
Klebsiella pneumoniae (BAA-1705)
KPC Producer
1
16
0.5
Pseudomonas aeruginosa (ATCC 27853)
Wild-Type
4
1
2
Acinetobacter baumannii (ATCC 19606)
Wild-Type
8
0.5
16
Experimental Protocol: MIC Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
Drug Dilution: Pilabactam sodium and comparator agents were prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
Inoculation and Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Target Engagement: Penicillin-Binding Protein (PBP) Affinity
To confirm that Pilabactam's active component targets PBPs, a competitive binding assay was performed to determine its 50% inhibitory concentration (IC50) against key PBPs from representative bacteria. A lower IC50 value indicates higher binding affinity.
Data Presentation: Comparative PBP Affinity (IC50 in μM)
The binding affinity for PBPs was assessed using a fluorescence polarization (FP) competition assay.[4]
Reagents: Purified recombinant PBP enzymes, a fluorescently-labeled β-lactam tracer (e.g., BOCILLIN™ FL), and serial dilutions of the test antibiotics were prepared in assay buffer.
Assay Setup: In a 384-well plate, the PBP enzyme and the fluorescent tracer were added to each well.
Competition: Serial dilutions of Pilabactam's active component and the comparator antibiotic were added to the wells to compete with the tracer for binding to the PBP.
Incubation: The plate was incubated at room temperature for 2 hours to allow the binding reaction to reach equilibrium.
Measurement: Fluorescence polarization was measured using a plate reader. The displacement of the fluorescent tracer by the test compound results in a decrease in the FP signal.
Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the PBP competitive binding assay.
Bactericidal Activity: Time-Kill Assays
Time-kill assays evaluate the rate of bacterial killing over time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5]
Data Presentation: Time-Kill Kinetics against S. aureus MRSA (ATCC 43300)
Agent (Concentration)
Time to Achieve ≥3-log10 Reduction (Hours)
Growth Control
No Reduction
Pilabactam sodium (2x MIC)
8
Pilabactam sodium (4x MIC)
4
Vancomycin (4x MIC)
12
Experimental Protocol: Time-Kill Assay
The bactericidal activity was assessed according to CLSI guidelines.[5][6][7]
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL was prepared in CAMHB from a logarithmic phase culture.
Exposure: Pilabactam sodium and comparator agents were added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MICs (e.g., 2x and 4x MIC). A growth control tube with no antibiotic was included.
Sampling: The cultures were incubated at 37°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Quantification: The samples were serially diluted in saline and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
Data Analysis: The log10 CFU/mL was plotted against time for each antibiotic concentration. Bactericidal activity was defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill kinetics assay.
Meropenem-Pilabactam: A New Frontier in the Fight Against Carbapenem-Resistant Bacteria
An in-depth comparison of the investigational antibiotic combination Meropenem-Pilabactam sodium against current standard-of-care treatments for infections caused by multidrug-resistant Gram-negative bacteria. Introducti...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth comparison of the investigational antibiotic combination Meropenem-Pilabactam sodium against current standard-of-care treatments for infections caused by multidrug-resistant Gram-negative bacteria.
Introduction
The emergence of carbapenem-resistant bacteria, particularly Acinetobacter baumannii (CRAB) and carbapenem-resistant Enterobacterales (CRE), poses a critical threat to global health. These pathogens are often associated with high mortality rates and limited treatment options. In response to this urgent need, a novel antibiotic combination, Meropenem-Pilabactam, is under development. Pilabactam sodium (formerly known as ANT3310) is a new, broad-spectrum serine β-lactamase inhibitor designed to restore the activity of meropenem, a potent carbapenem antibiotic, against these resistant strains.[1][2]
This guide provides a comprehensive comparison of Meropenem-Pilabactam's performance against current standard-of-care antibiotics for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired pneumonia (HAP), and ventilator-associated pneumonia (VAP) caused by these challenging pathogens. The information presented is intended for researchers, scientists, and drug development professionals, and is based on available preclinical and early-stage clinical data.
Mechanism of Action
Pilabactam is a diazabicyclooctane (DBO) β-lactamase inhibitor.[3] Its primary function is to inactivate serine β-lactamases, a major mechanism of resistance in many carbapenem-resistant bacteria. By binding to and inhibiting these enzymes, Pilabactam protects meropenem from degradation, allowing it to effectively target the penicillin-binding proteins (PBPs) of the bacteria and disrupt cell wall synthesis, leading to bacterial cell death.
Mechanism of Action of Meropenem-Pilabactam.
Preclinical Performance Data
In vitro studies have demonstrated the potent activity of Meropenem-Pilabactam against a wide range of carbapenem-resistant Gram-negative isolates. The addition of Pilabactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of meropenem for these challenging pathogens.
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of Meropenem-Pilabactam compared to other antibiotics against carbapenem-resistant Acinetobacter baumannii and Enterobacterales. The data is presented as MIC90, the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Table 1: In Vitro Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates
Meropenem-Pilabactam has also demonstrated efficacy in murine infection models. In both thigh and lung infection models using a carbapenem-resistant A. baumannii strain (OXA-23), the combination of meropenem and Pilabactam was effective in reducing the bacterial burden.[3][4]
Clinical Development and Performance
As of late 2025, Meropenem-Pilabactam has successfully completed a Phase 1 clinical trial in healthy volunteers.[2] A subsequent Phase 1 study is evaluating the penetration of the combination into the lung.[5][6][7] There is currently no publicly available data from Phase 2 or Phase 3 clinical trials in infected patients. Therefore, a direct comparison of clinical efficacy (e.g., cure rates, mortality) and a comprehensive safety profile in patients are not yet possible.
Table 3: Phase 1 Clinical Trial Summary in Healthy Volunteers
Parameter
Finding
Safety and Tolerability
Well-tolerated with no serious adverse events reported.[2]
Pharmacokinetics
Pilabactam and meropenem have compatible pharmacokinetic profiles.[2]
Standard of Care and Comparative Landscape
The current standard of care for infections caused by CRAB and CRE is often complex and relies on older antibiotics with significant toxicities or newer agents with varying spectrums of activity.
Standard of Care for Carbapenem-Resistant Infections:
Complicated Urinary Tract Infections (cUTI): Treatment options for cUTIs caused by carbapenem-resistant organisms include ceftazidime-avibactam, meropenem-vaborbactam, imipenem-cilastatin-relebactam, cefiderocol, and aminoglycosides.[8][9]
Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP): For HAP and VAP caused by carbapenem-resistant pathogens, intravenous polymyxins (colistin or polymyxin B) are often recommended, sometimes with adjunctive inhaled colistin.[10] Other options may include tigecycline (though not recommended for VAP) and newer beta-lactam/beta-lactamase inhibitor combinations depending on the specific pathogen and susceptibility data.[11]
The preclinical data suggests that Meropenem-Pilabactam has a potential advantage over some existing therapies, particularly in its potent activity against CRAB, a pathogen for which many newer beta-lactamase inhibitors have limited efficacy.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are essential for the interpretation and replication of the findings.
In Vitro Susceptibility Testing
The in vitro activity of Meropenem-Pilabactam and comparator agents is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for In Vitro Susceptibility Testing.
Murine Infection Models
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The neutropenic mouse thigh infection model is a standard for assessing the activity of antibacterial agents.[12][13][14]
Workflow for Murine Thigh Infection Model.
Conclusion
Meropenem-Pilabactam is a promising investigational antibiotic combination with potent in vitro activity against key carbapenem-resistant pathogens, including the difficult-to-treat Acinetobacter baumannii. The addition of Pilabactam effectively restores the antibacterial action of meropenem against these multidrug-resistant organisms. While early clinical data from healthy volunteers are encouraging, further clinical studies in infected patients are necessary to fully establish its efficacy and safety profile compared to the current standard of care. The continued development of new agents like Meropenem-Pilabactam is critical in the ongoing effort to combat antimicrobial resistance.
Essential Guide to the Proper Disposal of Pilabactam Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehens...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Pilabactam sodium, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Considerations
Before handling Pilabactam sodium, it is crucial to be familiar with its safety profile. While a specific, publicly available Safety Data Sheet (SDS) for Pilabactam sodium is not readily accessible, general safety precautions for similar beta-lactamase inhibitors should be followed.
Eye Protection: Safety glasses or goggles are mandatory.
Lab Coat: A standard lab coat should be worn to protect from spills.
Pilabactam Sodium Disposal Protocol
The primary directive for the disposal of Pilabactam sodium, consistent with guidance for similar chemical compounds, is to dispose of the contents and container to an approved waste disposal plant . This should be done in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
Waste Collection:
Designate a specific, clearly labeled waste container for Pilabactam sodium and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels).
The container should be made of a material compatible with the chemical and should have a secure lid.
Waste Segregation:
Do not mix Pilabactam sodium waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Keep solid and liquid waste in separate, appropriately labeled containers.
Storage of Waste:
Store the waste container in a designated, secure area away from incompatible materials.
Ensure the storage area is well-ventilated.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Provide the EHS department with a complete and accurate description of the waste, including the name of the chemical and the approximate quantity.
Documentation:
Maintain a log of the waste generated, including the date and amount of Pilabactam sodium added to the waste container. This is crucial for regulatory compliance.
Quantitative Data Summary
As a novel compound, extensive public data on the environmental and toxicological properties of Pilabactam sodium is limited. The following table provides a summary of key identifiers for this compound. Researchers should consult their institution's EHS department for guidance on waste classification based on available data for similar compounds.
Identifier
Value
Source
CAS Number
2410688-61-6
precisionFDA
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Pilabactam sodium in a laboratory setting.
Pilabactam Sodium Disposal Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines.
Handling
Navigating the Safe Handling of Pilabactam Sodium: A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Pilabactam sodium. The information herein is compiled from safet...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Pilabactam sodium. The information herein is compiled from safety data for analogous compounds and general laboratory best practices, pending the availability of a specific Safety Data Sheet (SDS) for Pilabactam sodium.
Pilabactam sodium is a novel beta-lactamase inhibitor. While specific hazard data is not widely available, its structural class suggests that prudent laboratory practices are essential to ensure personnel safety and experimental integrity. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk during its handling.
Core Safety and Handling Protocols
Safe handling of any chemical substance is paramount. For Pilabactam sodium, a conservative approach is recommended, treating it as a compound with potential for mild irritation and sensitization until more specific toxicological data is available.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Pilabactam sodium in a laboratory setting.
Body Part
Protection
Rationale
Eyes/Face
Chemical safety goggles or a full-face shield.
Protects against splashes and airborne particles.
Skin
Chemical-resistant nitrile or neoprene gloves. A fully buttoned lab coat. Closed-toe shoes.
Prevents direct skin contact and potential irritation or absorption.
Respiratory
A NIOSH/MSHA-approved respirator is recommended when handling the solid form or when aerosols may be generated.
Minimizes inhalation of fine particles.
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact
Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.
Handling and Storage
Handling:
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.
Avoid the creation of dust and aerosols.
Use appropriate tools to handle the substance, avoiding direct contact.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed, properly labeled container.
Keep in a cool, dry, and well-ventilated area.
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Management
Spill Response:
Evacuate: Clear the immediate area of all non-essential personnel.
Ventilate: Ensure adequate ventilation of the spill area.
Contain: Prevent the spill from spreading using inert absorbent materials.
Clean-up: For small spills, carefully sweep up the solid material, minimizing dust generation, or absorb liquids with an inert material. Place the waste in a sealed, labeled container.
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
Disposal:
All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste.
Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow for Handling Pilabactam Sodium
To ensure a clear and logical approach to handling Pilabactam sodium, the following workflow diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of Pilabactam sodium.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.